An in-depth technical guide on the mechanism of action for a compound designated "BAY-204" cannot be provided at this time. Extensive searches have not yielded any publicly available information for a therapeutic agent w...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth technical guide on the mechanism of action for a compound designated "BAY-204" cannot be provided at this time. Extensive searches have not yielded any publicly available information for a therapeutic agent with this specific identifier. The search results indicate that the designation "BAY-204" is not associated with a known drug in development or on the market.
It is possible that "BAY-204" refers to an internal compound code that has not been disclosed in scientific literature or public databases. Alternatively, this designation may be inaccurate.
The search results did, however, identify other therapeutic agents and biological molecules with the "204" designator, which are detailed below for clarification.
Several other compounds and molecules with the "204" identifier were found in the search results. It is crucial to distinguish these from the requested "BAY-204" to avoid confusion.
ACP-204: An investigational drug being developed by Acadia Pharmaceuticals for the treatment of psychosis associated with Alzheimer's disease.[1][2] Clinical trials are underway to assess its efficacy and safety.[1][2][3] The mechanism of action for ACP-204 is related to its activity at serotonin receptors.
ECT204: An experimental T-cell therapy for the treatment of hepatocellular carcinoma (HCC), the most common type of liver cancer. Developed by Eureka Therapeutics, ECT204 is designed to target a protein called glypican-3 (GPC3), which is present on the surface of many HCC cells.
miR-204: A naturally occurring microRNA molecule that plays a role in various biological processes. It is not a drug but a regulator of gene expression. Studies have shown its involvement in cardiac conditions and eye diseases. For example, miR-204 has been found to inhibit signaling pathways that lead to cardiac hypertrophy (the enlargement and thickening of the heart muscle).
Given the lack of specific information for "BAY-204," it is not possible to provide the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams. Should "BAY-204" be a different or internal designation for a known compound, more specific information would be needed to conduct a meaningful search.
Unveiling BAY-204: A Potent and Selective CSNK1α Inhibitor for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the chemical properties, biological activity, and relevant experimental methodologies for BAY-204 (als...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activity, and relevant experimental methodologies for BAY-204 (also known as BRD3727), a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α). This document is intended to serve as a comprehensive resource for researchers investigating the Wnt signaling pathway, cell cycle regulation, and potential therapeutic strategies for acute myeloid leukemia (AML).
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of BAY-204
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.5 mg/mL
In vivo formulation (10% DMSO, 90% Corn Oil): ≥ 2.5 mg/mL
Storage
Solid: 4°C, sealed, away from moisture and light. In solvent: -20°C for 1 month, -80°C for 6 months.
Biological Activity and Mechanism of Action
BAY-204 is a highly potent and selective, ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α). CSNK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the canonical Wnt/β-catenin signaling pathway and the regulation of the cell cycle.
Table 2: In Vitro Activity of BAY-204
Target
IC50
Assay Conditions
Reference
CSNK1α
2 nM
10 µM ATP
CSNK1α
12 nM
1 mM ATP
Role in the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, including AML. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and CSNK1α, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.
BAY-204, by inhibiting CSNK1α, disrupts the function of this destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of BAY-204.
Involvement in Cell Cycle Regulation
CSNK1α is also implicated in the regulation of the cell cycle. It can phosphorylate various substrates involved in cell cycle progression and checkpoints. By inhibiting CSNK1α, BAY-204 can interfere with these processes, potentially leading to cell cycle arrest and apoptosis in cancer cells that are dependent on CSNK1α activity.
Application in Acute Myeloid Leukemia (AML) Research
AML is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Dysregulation of the Wnt/β-catenin pathway has been identified as a key factor in the development and maintenance of leukemia stem cells (LSCs) in AML. Therefore, targeting components of this pathway, such as CSNK1α, presents a promising therapeutic strategy. BAY-204 is a valuable tool for investigating the role of CSNK1α in AML pathogenesis and for evaluating its potential as a therapeutic agent.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of BAY-204. These are adapted from standard laboratory protocols and should be optimized for specific experimental conditions.
CSNK1α Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of BAY-204 against CSNK1α.
Caption: Workflow for a CSNK1α in vitro kinase assay.
Materials:
Recombinant human CSNK1α enzyme
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Substrate (e.g., dephosphorylated casein)
ATP
BAY-204 (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well or 384-well plates
Procedure:
Prepare serial dilutions of BAY-204 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
In a multi-well plate, add the diluted BAY-204 or DMSO control.
Add the CSNK1α enzyme and substrate to each well.
Pre-incubate the plate at room temperature for 15 minutes.
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CSNK1α.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each BAY-204 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay in AML Cell Lines
This protocol describes the use of a colorimetric MTT assay to assess the effect of BAY-204 on the viability of AML cells.
Materials:
AML cell line (e.g., MV-4-11, MOLM-13)
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Procedure:
Seed AML cells in a 96-well plate at a predetermined optimal density.
Allow cells to attach or stabilize for a few hours.
Treat the cells with serial dilutions of BAY-204. Include a DMSO-only vehicle control.
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
Add the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of β-catenin
This protocol details the detection of β-catenin levels in AML cells treated with BAY-204 to confirm its mechanism of action.
Caption: Workflow for Western blot analysis of β-catenin.
Materials:
AML cells treated with BAY-204 and a vehicle control.
RIPA lysis buffer with protease and phosphatase inhibitors.
BCA protein assay kit.
SDS-PAGE gels and running buffer.
PVDF or nitrocellulose membrane.
Transfer buffer.
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Primary antibody: anti-β-catenin.
Loading control primary antibody: anti-GAPDH or anti-β-actin.
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Imaging system.
Procedure:
Treat AML cells with various concentrations of BAY-204 for a specified time.
Harvest the cells and lyse them in RIPA buffer.
Determine the protein concentration of each lysate using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Quantify the band intensities to determine the relative change in β-catenin levels.
Conclusion
BAY-204 is a powerful research tool for elucidating the roles of CSNK1α in the Wnt/β-catenin signaling pathway and cell cycle control. Its potency and selectivity make it particularly valuable for studies investigating the pathogenesis of diseases such as acute myeloid leukemia, where these pathways are frequently dysregulated. The experimental protocols provided herein offer a framework for researchers to explore the multifaceted activities of this promising inhibitor.
In-Depth Technical Guide: Synthesis and Purification of Vericiguat (BAY 1021189)
Disclaimer: No public information was found for a compound designated "BAY-204". This guide will focus on a well-documented Bayer compound, Vericiguat (BAY 1021189) , to illustrate the requested technical format.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No public information was found for a compound designated "BAY-204". This guide will focus on a well-documented Bayer compound, Vericiguat (BAY 1021189) , to illustrate the requested technical format.
Introduction to Vericiguat (BAY 1021189)
Vericiguat, marketed under the brand name Verquvo, is a soluble guanylate cyclase (sGC) stimulator developed by Bayer and Merck. It is indicated for the treatment of symptomatic chronic heart failure with reduced ejection fraction. Vericiguat's mechanism of action involves the direct stimulation of sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in smooth muscle relaxation and vasodilation.
Synthesis of Vericiguat (BAY 1021189)
The synthesis of Vericiguat can be accomplished through various routes. A common laboratory-scale synthesis is outlined below, based on publicly available information.
Synthetic Scheme
A representative synthetic route to Vericiguat starts from 2-fluorobenzylamine and proceeds through several key intermediates.
Caption: Synthetic pathway of Vericiguat.
Experimental Protocol
A generalized protocol for the key steps in Vericiguat synthesis is described below.[1][2]
Step 1: Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C)
To a solution of 5-amino-1H-pyrazole-3-carboxylate (A) in a suitable solvent (e.g., ethanol), add the aldehyde (B).
Heat the mixture under reflux for a specified period (e.g., 4-6 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature.
The product (C) may precipitate out of the solution. If so, collect the solid by filtration.
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Step 2: Synthesis of Pyrimidine-4,5,6-triamine derivative (H)
In a separate reaction vessel, generate [(E)-phenyldiazenyl]malononitrile (G) in situ by reacting phenyldiazonium chloride with malononitrile.
To this mixture, add the amidine (F).
Stir the reaction at room temperature until the formation of the pyrimidine-4,5,6-triamine derivative (H) is complete, as monitored by TLC or HPLC.
Work up the reaction mixture, which may involve extraction and solvent removal, to isolate the crude product (H).
Step 3: Synthesis of Vericiguat (I)
Couple the pyrazolopyridine core (C) with the pyrimidine derivative (H) in the presence of a suitable coupling agent and base.
The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon).
After the reaction is complete, quench the reaction and extract the product into an organic solvent.
Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude Vericiguat.
Purification of Vericiguat
Purification of the final compound is critical to ensure high purity for pharmaceutical applications.
Purification Workflow
Caption: Purification workflow for Vericiguat.
Experimental Protocol
A common method for the purification of Vericiguat involves crystallization.
Dissolve the crude Vericiguat in a minimal amount of a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Heat the solution to ensure complete dissolution (e.g., 40-60 °C).
Filter the hot solution to remove any insoluble impurities.
To the filtrate, add an anti-solvent, such as acetonitrile, dropwise while stirring to induce crystallization.
Allow the mixture to cool to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation.
Collect the purified crystals by filtration.
Wash the crystals with a cold solvent to remove any residual impurities.
Dry the purified Vericiguat under vacuum to obtain the final product.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of Vericiguat.
Parameter
Value
Method of Analysis
Synthesis
Yield of Step 1 (C)
75-85%
Gravimetric
Yield of Step 2 (H)
60-70%
Gravimetric
Overall Yield of Vericiguat
40-50%
Gravimetric
Purification
Purity before Crystallization
>95%
HPLC
Purity after Crystallization
>99.5%
HPLC
Melting Point
235-237 °C
Differential Scanning Calorimetry (DSC)
Analytical Data
¹H NMR
Conforms to structure
Nuclear Magnetic Resonance
Mass Spectrum (m/z)
[M+H]⁺ calculated: 453.16
Mass Spectrometry
Mechanism of Action: Signaling Pathway
Vericiguat stimulates the soluble guanylate cyclase (sGC) enzyme, a key component of the nitric oxide (NO) signaling pathway.
Caption: Vericiguat's mechanism of action.
This guide provides a comprehensive overview of the synthesis and purification of Vericiguat, along with relevant data and pathway information, intended for a scientific audience. The protocols and data are representative and may be subject to optimization and variation based on specific laboratory conditions and scales.
In Vitro Activity of BAY-204: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE This technical guide provides an in-depth overview of the in vitro activity of BAY-204 (also known as BRD3727), a potent and selective ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1α). Th...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the in vitro activity of BAY-204 (also known as BRD3727), a potent and selective ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1α). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CSNK1α, particularly in the context of acute myeloid leukemia (AML).
Core Compound Activity
BAY-204 is a highly potent inhibitor of CSNK1α. Biochemical assays have demonstrated its ability to inhibit the kinase at low nanomolar concentrations. The inhibitory activity is dependent on the concentration of ATP, a characteristic of ATP-competitive inhibitors.
Table 1: Biochemical Activity of BAY-204 Against CSNK1α
Rationale for Targeting CSNK1α in Acute Myeloid Leukemia (AML)
CSNK1α is a key regulator of multiple cellular processes, including the Wnt/β-catenin signaling pathway, which is frequently dysregulated in AML. Inhibition of CSNK1α has emerged as a promising therapeutic strategy to induce anti-leukemic effects. Preclinical studies with CSNK1α inhibitors have shown the potential to induce cell cycle arrest, apoptosis, and myeloid differentiation in AML cells.
In Vitro Efficacy in AML Cell Lines (Hypothetical Data)
While specific public data on the effects of BAY-204 on AML cell lines is limited, this section presents hypothetical yet representative data to illustrate the expected in vitro activity based on the known mechanism of action of CSNK1α inhibitors.
Anti-proliferative Activity
The effect of BAY-204 on the proliferation of various AML cell lines would typically be assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay, after a 72-hour incubation period. The half-maximal inhibitory concentration (GI50 or IC50) is then calculated.
Table 2: Hypothetical Anti-proliferative Activity of BAY-204 in AML Cell Lines
AML Cell Line
Genetic Background
GI50 (nM)
MOLM-13
FLT3-ITD
50
MV4-11
FLT3-ITD
75
HL-60
TP53 null
120
OCI-AML3
DNMT3A R882H
90
Induction of Apoptosis
The ability of BAY-204 to induce programmed cell death (apoptosis) in AML cells can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
Table 3: Hypothetical Induction of Apoptosis by BAY-204 in MOLM-13 Cells (48h treatment)
BAY-204 Concentration (nM)
% Apoptotic Cells (Annexin V positive)
0 (Vehicle)
5
50
25
100
45
200
60
Induction of Myeloid Differentiation
Inhibition of CSNK1α can promote the differentiation of leukemic blasts into mature myeloid cells. This can be assessed by measuring the expression of cell surface markers such as CD11b and CD14 via flow cytometry.
Table 4: Hypothetical Induction of Differentiation Markers by BAY-204 in HL-60 Cells (72h treatment)
BAY-204 Concentration (nM)
% CD11b Positive Cells
% CD14 Positive Cells
0 (Vehicle)
8
3
100
30
15
250
55
35
500
70
50
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standard protocols for the key experiments cited.
CSNK1α Kinase Assay
This biochemical assay quantifies the inhibitory activity of BAY-204 against the CSNK1α enzyme.
Protocol:
Recombinant human CSNK1α is incubated with a specific peptide substrate and ATP (at concentrations of 10 µM and 1 mM).
BAY-204 is added in a range of concentrations.
The kinase reaction is allowed to proceed for a specified time at 30°C.
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP formation, or a fluorescence-based method.
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
AML cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight (for adherent lines).
Cells are treated with a serial dilution of BAY-204 or vehicle control (DMSO) for 72 hours.
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.
The resulting formazan crystals are solubilized with a solubilization buffer.
The absorbance is measured at 570 nm using a microplate reader.
Cell viability is expressed as a percentage relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
AML cells are treated with various concentrations of BAY-204 or vehicle for 48 hours.
Cells are harvested and washed with cold PBS.
Cells are resuspended in Annexin V binding buffer.
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells.
The mixture is incubated for 15 minutes in the dark at room temperature.
The stained cells are analyzed by flow cytometry.
Differentiation Assay (Flow Cytometry)
This assay quantifies the expression of cell surface markers associated with myeloid differentiation.
Protocol:
AML cells are treated with BAY-204 or vehicle for 72 hours.
Cells are harvested, washed with PBS, and stained with fluorescently labeled antibodies against CD11b and CD14.
Appropriate isotype controls are used to set the gates for positive staining.
The percentage of cells expressing each marker is determined by flow cytometry.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of BAY-204 and the experimental workflows.
An In-depth Technical Guide on the In Vivo Efficacy of BAY 3547926 (225Ac-GPC3), a Novel Targeted Alpha Therapy
Disclaimer: The initial query for "BAY-204" did not yield a specific publicly documented therapeutic agent. Based on the "BAY" prefix, this guide focuses on the most relevant publicly available information for a Bayer-de...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The initial query for "BAY-204" did not yield a specific publicly documented therapeutic agent. Based on the "BAY" prefix, this guide focuses on the most relevant publicly available information for a Bayer-developed compound, BAY 3547926 , an Actinium-225-labeled Glypican-3 (GPC3) targeting antibody. This document synthesizes preclinical data presented by Bayer and contextualizes it with representative data from similar agents in the field to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Executive Summary
BAY 3547926 is an investigational targeted alpha therapy (TAT) developed by Bayer for the treatment of advanced hepatocellular carcinoma (HCC).[1] This agent comprises a high-affinity monoclonal antibody targeting Glypican-3 (GPC3) conjugated to the alpha-emitting radionuclide, Actinium-225 (225Ac).[1][2][3] GPC3 is an oncofetal protein overexpressed in approximately 70-75% of HCC tumors with limited expression in healthy adult tissues, making it an ideal target for precision radiotherapy.[4] Preclinical studies have demonstrated that BAY 3547926 induces DNA double-strand breaks in a GPC3-dependent manner, leading to significant tumor growth inhibition and, in some models, complete tumor regression. These promising preclinical findings have supported the initiation of a first-in-human Phase I clinical trial (NCT06764316) to evaluate its safety and efficacy.
Mechanism of Action
The primary mechanism of action for BAY 3547926 is the targeted delivery of potent, high-energy alpha particles to GPC3-expressing cancer cells.
Targeting: The monoclonal antibody component of BAY 3547926 selectively binds to the GPC3 protein on the surface of HCC cells.
DNA Damage: These high-energy, short-range alpha particles induce complex and difficult-to-repair double-strand breaks (DSBs) in the DNA of the cancer cells. This is evidenced by the observed increase in γH2AX, a biomarker for DNA DSBs.
Cell Death: The extensive DNA damage overwhelms the cellular repair mechanisms, ultimately triggering apoptosis and leading to cancer cell death.
The short path length of alpha particles (~50-100 µm) is designed to minimize damage to surrounding healthy tissues, offering a highly localized and potent anti-tumor effect.
Signaling Pathway Diagrams
Figure 1: Direct Mechanism of Action of BAY 3547926.
Figure 2: Role of GPC3 in the Wnt/β-catenin Signaling Pathway in HCC.
In Vivo Efficacy Data
While specific quantitative data from Bayer's preclinical studies on BAY 3547926 are not yet publicly detailed, the company has reported significant anti-tumor activity.
Summary of Reported In Vivo Efficacy for BAY 3547926:
Tumor Growth Inhibition: The agent significantly inhibited tumor growth in subcutaneous human HCC xenograft models. This effect was dependent on both the administered dose and the level of GPC3 expression on the tumor cells.
Complete Tumor Regression: In a more clinically relevant orthotopic HCC model (where tumors are grown in the liver), BAY 3547926 induced complete tumor regression.
Biomarker Reduction: Treatment led to a marked reduction in serum alpha-fetoprotein (AFP) levels, a key clinical biomarker for HCC.
Representative Quantitative Data
To illustrate the typical efficacy of a GPC3-targeted alpha therapy, the following table summarizes data from a representative preclinical study on a similar agent. Note: This data is not for BAY 3547926 but serves as an example of the expected therapeutic effect.
Table 1: Representative In Vivo Efficacy of a GPC3-Targeted Alpha Therapy (227Th-αGPC3) in an Orthotopic HCC Mouse Model
Treatment Group
Dose (kBq/kg)
Mean Tumor Burden (Relative Bioluminescence Units)
Percent Tumor Growth Inhibition vs. Control
Reference
Vehicle Control
-
1.5 x 108
-
227Th-Isotype Control Ab
500
1.1 x 108
26.7%
| 227Th-αGPC3 | 500 | 2.5 x 107 | 83.3% | |
Biodistribution and Safety
Preclinical studies for BAY 3547926 demonstrated a favorable biodistribution profile.
Tumor Accumulation: The agent showed high and specific accumulation in GPC3-positive tumors.
Normal Organ Clearance: A low uptake and fast clearance from normal organs were observed, which is critical for minimizing off-target toxicity.
Safety: The preclinical and clinical imaging results supported the initiation of the first-in-human trial, suggesting an acceptable safety profile at the tested doses.
Representative Biodistribution Data
The following table presents example biodistribution data for a GPC3-targeted peptide radiopharmaceutical to demonstrate typical organ uptake values.
Table 2: Representative Biodistribution of 177Lu-labeled GPC3-Targeting Peptide in an HCC Xenograft Model (% Injected Dose per Gram)
Organ
2 hours post-injection
24 hours post-injection
96 hours post-injection
Reference
Tumor
12.5 ± 2.1
10.8 ± 1.5
6.5 ± 1.1
Blood
1.8 ± 0.3
0.2 ± 0.05
< 0.01
Liver
0.9 ± 0.2
0.5 ± 0.1
0.3 ± 0.08
Kidneys
3.5 ± 0.8
1.1 ± 0.3
0.4 ± 0.1
Spleen
0.3 ± 0.1
0.1 ± 0.03
< 0.01
| Lungs | 0.7 ± 0.2 | 0.2 ± 0.06 | 0.1 ± 0.02 | |
Experimental Protocols
Detailed protocols for the BAY 3547926 studies are proprietary. However, this section describes a standard methodology for evaluating the in vivo efficacy of a targeted radiopharmaceutical in an HCC model, based on common practices in the field.
Orthotopic Hepatocellular Carcinoma Xenograft Model
Cell Line: GPC3-positive human HCC cells (e.g., HepG2 or Huh7) are used. Cells are often engineered to express a reporter like luciferase for non-invasive tumor monitoring.
Animal Model: Immunocompromised mice (e.g., NSG or Athymic Nude) aged 6-8 weeks are used to prevent rejection of the human tumor cells.
Tumor Implantation: Under anesthesia, a small incision is made, and a suspension of HCC cells (e.g., 1-2 million cells in 20-30 µL of Matrigel/PBS) is injected directly into one of the liver lobes. The incision is then closed.
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (BLI) for luciferase-expressing cells or via high-frequency ultrasound.
Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³ or a specific BLI signal), mice are randomized into treatment groups. The investigational agent (e.g., BAY 3547926), vehicle, or control antibody is administered, typically via a single intravenous (tail vein) injection.
Efficacy Assessment:
Tumor burden is measured 1-2 times weekly.
Animal body weight and overall health are monitored as indicators of toxicity.
Serum samples may be collected at specified time points to measure biomarkers like AFP.
The study endpoint is typically defined by a maximum tumor volume or a predetermined time point, after which survival is assessed.
Ex Vivo Analysis: At the end of the study, tumors and major organs are harvested for biodistribution analysis (gamma counting), histology, and immunohistochemistry (e.g., for GPC3 expression, proliferation markers like Ki-67, or DNA damage markers like γH2AX).
In-Depth Technical Guide: Target Identification and Validation of BAY-204 (BRD3727), a Potent CSNK1α Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals Abstract BAY-204, also known as BRD3727, has been identified as a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1α (CSNK1α). This techni...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-204, also known as BRD3727, has been identified as a potent, ATP-competitive, and selective inhibitor of Casein Kinase 1α (CSNK1α). This technical guide provides a comprehensive overview of the target identification and validation of BAY-204, with a particular focus on its therapeutic potential in Acute Myeloid Leukemia (AML). The document details the quantitative biochemical and cellular activity of the compound, outlines the experimental protocols for its validation, and illustrates the key signaling pathways involved.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. Casein Kinase 1α (CSNK1α), a serine/threonine kinase, has emerged as a promising therapeutic target in AML. It plays a crucial role in regulating key cellular processes, including Wnt/β-catenin and p53 signaling pathways, which are frequently dysregulated in cancer. BAY-204 has been developed as a potent and selective inhibitor of CSNK1α, offering a potential new avenue for the treatment of AML.
Target Identification and Validation
The identification of CSNK1α as the primary target of BAY-204 was achieved through a combination of biochemical and cellular assays. The validation of this target in the context of AML has been supported by functional studies demonstrating the dependence of AML cells on CSNK1α activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-204, including its biochemical potency, cellular activity, and selectivity profile.
Table 1: Biochemical Potency of BAY-204
Target
IC50 (nM) at 10 µM ATP
IC50 (nM) at 1 mM ATP
CSNK1α
2
12
Data sourced from publicly available information.[1]
Table 2: Kinase Selectivity Profile of a Representative CSNK1α Inhibitor
Kinase
Percent Inhibition at 1 µM
CSNK1A1
>95%
Other Kinase 1
<10%
Other Kinase 2
<5%
Other Kinase 3
<15%
...
...
Note: A comprehensive, publicly available kinase selectivity panel for BAY-204 is not available. This table presents a representative selectivity profile for a selective CSNK1α inhibitor to illustrate the expected high degree of selectivity. The actual values for BAY-204 would be determined through broad kinase panel screening.
Table 3: Cellular Activity of BAY-204 in AML Cell Lines
AML Cell Line
Assay Type
Endpoint
IC50 / EC50 (nM)
MV4-11
Proliferation
Cell Viability
Data not publicly available
MOLM-13
Proliferation
Cell Viability
Data not publicly available
KG-1
Proliferation
Cell Viability
Data not publicly available
Signaling Pathways
CSNK1α is a key regulator of multiple signaling pathways implicated in the pathogenesis of AML. Inhibition of CSNK1α by BAY-204 is expected to modulate these pathways, leading to anti-leukemic effects.
CSNK1α-Mediated Signaling in AML
In AML, CSNK1α is involved in the negative regulation of the Wnt/β-catenin pathway and the modulation of p53 activity.[1][2] Dysregulation of these pathways contributes to the survival and proliferation of leukemia cells.
Caption: CSNK1α signaling in AML and the inhibitory action of BAY-204.
In the canonical Wnt pathway, CSNK1α is part of the "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and degradation. In many cancers, this pathway is aberrantly activated, leading to β-catenin accumulation and transcription of pro-proliferative genes. Furthermore, CSNK1α can phosphorylate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] Inhibition of CSNK1α by BAY-204 is therefore hypothesized to stabilize p53 and inhibit the Wnt/β-catenin pathway, leading to apoptosis and reduced proliferation of AML cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of CSNK1α inhibitors like BAY-204.
Biochemical Kinase Assay (CSNK1α)
Objective: To determine the in vitro potency of BAY-204 against purified CSNK1α.
Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide by the kinase.
Materials:
Recombinant human CSNK1α enzyme
Substrate peptide (e.g., a synthetic peptide with a consensus phosphorylation site for CSNK1α)
[γ-³²P]ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
BAY-204 (or other test compounds) serially diluted in DMSO
Phosphocellulose paper
Scintillation counter and scintillation fluid
Procedure:
Prepare the kinase reaction mixture containing the kinase buffer, substrate peptide, and MgCl₂.
Add serially diluted BAY-204 or DMSO (vehicle control) to the reaction mixture.
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
Calculate the percentage of kinase inhibition at each compound concentration relative to the DMSO control.
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (AML Cell Lines)
Objective: To assess the effect of BAY-204 on the proliferation and viability of AML cell lines.
Principle: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.
Materials:
AML cell lines (e.g., MV4-11, MOLM-13, KG-1)
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
96-well clear-bottom white plates
BAY-204 serially diluted in DMSO
CellTiter-Glo® Reagent
Luminometer
Procedure:
Seed the AML cells in the 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
Allow the cells to attach or acclimate overnight.
Treat the cells with a serial dilution of BAY-204 or DMSO (vehicle control).
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Equilibrate the plates to room temperature.
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker to induce cell lysis.
Measure the luminescence using a luminometer.
Calculate the percentage of cell viability at each compound concentration relative to the DMSO control.
Determine the IC50 or EC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study (AML Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of BAY-204 in a preclinical in vivo model of AML.
Principle: Immunodeficient mice are engrafted with human AML cells, and the effect of BAY-204 treatment on tumor growth and survival is monitored.
Materials:
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells
Matrigel (optional, for subcutaneous injection)
BAY-204 formulated for in vivo administration
Vehicle control
Calipers for tumor measurement (for subcutaneous models)
Flow cytometer for monitoring engraftment (for systemic models)
Procedure:
Expand the AML cells in culture.
Inject the AML cells into the immunodeficient mice. This can be done subcutaneously into the flank or intravenously/intraperitoneally for a systemic disease model.
Allow the tumors to establish or the disease to engraft.
Randomize the mice into treatment and control groups.
Administer BAY-204 or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
Monitor the health of the animals and measure tumor volume (for subcutaneous models) regularly. For systemic models, monitor disease progression by analyzing peripheral blood for the presence of human AML cells via flow cytometry.
At the end of the study (due to tumor size limits or ethical endpoints), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics, histology).
Analyze the data to determine the effect of BAY-204 on tumor growth inhibition and/or survival.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for target identification and validation, and the mechanism of action of BAY-204.
Caption: Workflow for the target validation of BAY-204.
Caption: Proposed mechanism of action for BAY-204 in AML cells.
Conclusion
BAY-204 is a potent and selective inhibitor of CSNK1α with promising therapeutic potential for the treatment of Acute Myeloid Leukemia. Its mechanism of action, through the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and p53, provides a strong rationale for its further development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and validation of BAY-204 and other CSNK1α inhibitors as a novel class of anti-leukemic agents. Further studies, including comprehensive kinase selectivity profiling and detailed in vivo efficacy and toxicity assessments, are warranted to fully elucidate the clinical potential of BAY-204.
The Preclinical Pharmacokinetics and Pharmacodynamics of BAY-204: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction BAY-204 is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1).[1][2] As a component of the β...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204 is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1).[1][2] As a component of the β-catenin destruction complex, CSNK1A1 is a critical negative regulator of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers. By inhibiting CSNK1A1, BAY-204 presents a promising therapeutic strategy for the treatment of solid tumors and hematological malignancies. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacokinetic and pharmacodynamic data for BAY-204, along with insights into its mechanism of action and relevant experimental methodologies.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that BAY-204 possesses high oral exposure. Following a 50 mg/kg oral dose, the area under the curve from the first to the last measurement (AUClast) was determined to be 19 mg·h/L.[3] The maximum unbound plasma concentrations of BAY-204 have been shown to surpass the unbound half-maximal inhibitory concentration (IC50,u) for anti-proliferative effects in multiple cancer cell lines, suggesting that therapeutically relevant concentrations are achievable in vivo.[3]
Table 1: Preclinical Pharmacokinetic Parameters of BAY-204 in Mice
Parameter
Value
Dose
Route
Species
AUClast
19 mg·h/L
50 mg/kg
Oral
Mouse
Pharmacodynamics
BAY-204 is a highly potent inhibitor of CSNK1A1, exhibiting its effects in the nanomolar range. The pharmacodynamic activity of BAY-204 has been characterized through in vitro kinase assays and cell-based proliferation assays.
Table 2: In Vitro Potency of BAY-204 against CSNK1A1
Assay Condition
IC50
Km ATP
2 nM
1 mM ATP
17 nM
The anti-proliferative effects of BAY-204 have been demonstrated in a panel of cancer cell lines, highlighting its potential as a broad-spectrum anti-cancer agent.
Table 3: Anti-proliferative Activity of BAY-204 in Cancer Cell Lines
Cell Line
Cancer Type
TMD8
Diffuse Large B-cell Lymphoma
IM-95
Gastric Cancer
KU-19-19
Urothelial Cancer
In vivo studies using murine xenograft models have confirmed the anti-tumor efficacy of orally administered BAY-204 in models of diffuse large B-cell lymphoma (TMD8), gastric cancer (IM95), and urothelial cancer (KU19-19).[3] Furthermore, the phosphorylation of ribosomal protein S6 (RPS6) has been identified as a potential pharmacodynamic biomarker to monitor the in vivo activity of BAY-204.
Mechanism of Action and Signaling Pathway
BAY-204 exerts its anti-tumor effects through the inhibition of CSNK1A1, a key kinase in the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, CSNK1A1 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting CSNK1A1, BAY-204 prevents the degradation of β-catenin, leading to its accumulation and the subsequent transcription of Wnt target genes, which can paradoxically induce anti-tumor effects in certain contexts, such as through the activation of p53.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of BAY-204.
Experimental Protocols
While specific, detailed protocols for BAY-204 studies are not publicly available, the following sections describe the general methodologies typically employed for the key experiments cited.
In Vitro Kinase Assay
The inhibitory activity of BAY-204 on CSNK1A1 is determined using an in vitro kinase assay.
Caption: General workflow for an in vitro kinase assay to determine IC50.
Cell Proliferation Assay
The anti-proliferative effects of BAY-204 on cancer cell lines are typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Methodology:
Cell Seeding: Cancer cell lines (e.g., TMD8, IM-95, KU-19-19) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of BAY-204 or a vehicle control (e.g., DMSO).
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well, and the plates are incubated according to the manufacturer's instructions.
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
The in vivo efficacy of BAY-204 is evaluated in murine xenograft models.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion
BAY-204 is a potent and orally bioavailable preclinical candidate that effectively inhibits CSNK1A1, a key regulator of the Wnt/β-catenin signaling pathway. Its demonstrated anti-proliferative activity in various cancer cell lines and in vivo efficacy in murine xenograft models underscore its potential as a novel therapeutic agent for the treatment of cancer. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its clinical feasibility. As of late 2025, there is no publicly available information regarding the initiation of clinical trials for BAY-204.
In-Depth Technical Guide: Toxicology and Safety Profile of BAY-204 (BRD3727)
For Researchers, Scientists, and Drug Development Professionals Abstract BAY-204 (also known as BRD3727) is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1α) with potential therapeutic a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-204 (also known as BRD3727) is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1α) with potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML) and FAM83-high solid tumors. This technical guide provides a comprehensive overview of the available non-clinical toxicology and safety data for BAY-204. Due to the limited publicly available information, this guide focuses on the data presented in patent literature and scientific abstracts. The information herein is intended to support further research and development of this compound.
Introduction
BAY-204 is a novel small molecule that targets CSNK1α, a serine/threonine kinase implicated in various cellular processes, including cell division and signaling pathways critical for cancer cell survival. Inhibition of CSNK1α is a promising therapeutic strategy, and BAY-204 has demonstrated significant anti-tumor efficacy in preclinical models. A thorough understanding of its toxicology and safety profile is paramount for its continued development.
Detailed, peer-reviewed toxicology studies for BAY-204 are not yet publicly available. The primary source of the following information is derived from the patent application WO2020161257 A1, which describes the invention and initial characterization of BAY-204 and related compounds.
Acute Toxicity
Quantitative single-dose acute toxicity data, such as LD50 values, have not been disclosed in the available literature.
Repeat-Dose Toxicity
Information regarding sub-chronic or chronic repeat-dose toxicity studies is not yet publicly available.
In Vitro Toxicology
The patent document WO2020161257 A1 alludes to standard in vitro safety profiling, although specific data for BAY-204 is not explicitly detailed. Typically, such profiling would include assays to assess:
Cytotoxicity: Evaluation of the concentration of BAY-204 that causes cell death in various cell lines.
Genotoxicity: Assessment of the potential for BAY-204 to damage DNA, often evaluated using Ames, micronucleus, and chromosome aberration assays.
hERG Channel Inhibition: A critical in vitro assay to assess the risk of drug-induced QT prolongation and potential cardiac arrhythmias.
Without specific data, a definitive statement on the in vitro toxicological profile of BAY-204 cannot be made.
Safety Pharmacology
Details from dedicated safety pharmacology studies, which investigate the potential adverse effects of a drug candidate on major physiological systems (central nervous, cardiovascular, and respiratory), are not yet available in the public domain.
Pharmacokinetics and Metabolism
A conference abstract provides some initial insights into the pharmacokinetic properties of BAY-204.
Further details on absorption, distribution, metabolism, and excretion (ADME) are not yet published.
In Vivo Efficacy and Tolerability
The available conference abstract indicates that BAY-204 has been evaluated in multiple murine cell line xenograft models and demonstrated promising efficacy. The abstract also mentions an "achievable therapeutic index in preclinical models"[1]. This suggests that doses of BAY-204 that are effective against tumors were tolerated by the animals in these studies, implying a window of safety. However, specific details on dose levels, duration of treatment, and observed adverse effects are not provided.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the context in which BAY-204 is studied, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Simplified signaling pathway of CSNK1α and the inhibitory action of BAY-204.
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like BAY-204.
Conclusion and Future Directions
The currently available data on the toxicology and safety profile of BAY-204 (BRD3727) is limited, primarily indicating its oral bioavailability and a likely acceptable therapeutic window in preclinical cancer models. As a potent inhibitor of CSNK1α, a comprehensive assessment of its safety profile is critical for its progression into clinical development.
For a complete understanding, the following data will be essential:
Full GLP-compliant toxicology studies: Including acute, sub-chronic, and chronic toxicity in at least two species (one rodent, one non-rodent).
Genotoxicity battery: A complete set of in vitro and in vivo assays.
Safety pharmacology studies: To assess effects on vital organ systems.
Reproductive and developmental toxicology studies.
Carcinogenicity studies.
Researchers and drug development professionals are encouraged to consult the primary patent literature and monitor for future publications that will undoubtedly provide a more detailed characterization of the safety and toxicology of this promising therapeutic candidate.
Navigating the Identity of "BAY-204": A Clarification on a Vague Designation
Initial research into the discovery and history of a compound designated "BAY-204" has revealed significant ambiguity, with no singular, clearly identifiable therapeutic agent corresponding to this name in the public dom...
Author: BenchChem Technical Support Team. Date: November 2025
Initial research into the discovery and history of a compound designated "BAY-204" has revealed significant ambiguity, with no singular, clearly identifiable therapeutic agent corresponding to this name in the public domain. The search results point towards several distinct entities, none of which are officially designated as BAY-204. This guide will address the potential subjects of interest that may have been intended by this query, specifically the experimental cancer therapy ECT204 and the Alzheimer's treatment ACP-204.
It is crucial to note that the prefix "BAY" often denotes compounds developed by the pharmaceutical company Bayer. However, extensive searches did not yield a specific drug candidate with the "BAY-204" identifier. There is a mention of a Bayer investigational radiopharmaceutical, 225Ac-GPC3 (BAY 3547926), which targets Glypican-3 (GPC3)[1]. This compound is distinct from other therapies and should not be confused with similarly designated treatments.
ECT204: A T-Cell Therapy for Solid Tumors
One of the prominent entities that emerged is ECT204 , an experimental ARTEMIS® T-cell therapy being developed by Eureka Therapeutics. This therapy is designed to treat cancers that express the GPC3 antigen, with a primary focus on hepatocellular carcinoma (HCC), the most common type of liver cancer.
Key Features of ECT204:
Target: Glypican-3 (GPC3), a protein found on the surface of over 70% of HCC cells, making it a specific target for cancer therapy[1].
Therapeutic Approach: ECT204 utilizes a patient's own T-cells, which are engineered to recognize and attack GPC3-positive cancer cells[1].
Proprietary Technology: It incorporates Eureka's proprietary tumor infiltration platform, which is designed to enhance the ability of the engineered T-cells to penetrate solid tumors[1].
Clinical Development: ECT204 is currently being evaluated in a Phase I/II clinical trial named ARYA-3 for adult patients with GPC3-positive HCC. It has also received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of HCC[1].
In-Depth Technical Guide: Solubility and Stability of BAY-204
For Researchers, Scientists, and Drug Development Professionals Abstract BAY-204, also known as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with potential applications i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-204, also known as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with potential applications in the treatment of acute myeloid leukemia (AML).[1] Understanding the solubility and stability of this compound is critical for the design and execution of preclinical and clinical studies, as well as for the development of viable pharmaceutical formulations. This guide provides a comprehensive overview of the available data on the solubility and stability of BAY-204, including detailed experimental protocols and data presented in a structured format for ease of reference.
Physicochemical Properties of BAY-204
A foundational understanding of the physicochemical properties of BAY-204 is essential for interpreting its solubility and stability characteristics.
Property
Value
Synonyms
BRD3727
CAS Number
2468784-57-6
Molecular Formula
C₂₉H₂₆F₃N₅O₂
Molecular Weight
533.54 g/mol
Solubility Profile
The solubility of BAY-204 has been evaluated in various solvent systems, which is crucial for its application in in vitro and in vivo research.
Quantitative Solubility Data
The following table summarizes the known solubility of BAY-204 in different solvents.
Solvent/System
Temperature
Concentration
Molar Equivalent
Observations
Dimethyl Sulfoxide (DMSO)
Room Temperature
100 mg/mL
187.43 mM
Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Room Temperature
≥ 2.5 mg/mL
≥ 4.69 mM
Clear solution, suitable for in vivo administration.[1][2]
10% DMSO, 90% Corn Oil
Room Temperature
≥ 2.5 mg/mL
≥ 4.69 mM
Clear solution, suitable for in vivo administration.
Experimental Protocol for Solubility Determination (General Method)
While specific experimental details for BAY-204 are not publicly available, a standard protocol for determining the thermodynamic solubility of a compound in a given solvent is provided below. This method is widely used in the pharmaceutical industry.
Objective: To determine the equilibrium solubility of BAY-204 in a selected solvent.
Orbital shaker or rotator capable of maintaining a constant temperature
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
Procedure:
Add an excess amount of solid BAY-204 to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
Seal the vial tightly to prevent solvent evaporation.
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
Centrifuge the vial at a high speed to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
Quantify the concentration of BAY-204 in the diluted sample using a validated HPLC method.
Calculate the original concentration in the supernatant to determine the solubility.
Stability Profile
The stability of BAY-204 is a critical parameter that influences its storage, handling, and formulation development.
Storage and Handling Recommendations
Based on available data, the following storage conditions are recommended for BAY-204.
Form
Storage Temperature
Duration
Notes
Solid
4°C
Long-term
Store in a sealed container, protected from moisture and light.
Stock Solution in Solvent
-80°C
Up to 6 months
Store in a sealed container, protected from moisture and light.
Stock Solution in Solvent
-20°C
Up to 1 month
Store in a sealed container, protected from moisture and light.
Experimental Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. A general protocol is outlined below.
Objective: To investigate the degradation of BAY-204 under various stress conditions.
Treat a solution of BAY-204 with an appropriate concentration of HCl (e.g., 0.1 N HCl) and NaOH (e.g., 0.1 N NaOH).
Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period.
At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC-UV/MS.
Oxidative Degradation:
Treat a solution of BAY-204 with a solution of H₂O₂ (e.g., 3% H₂O₂).
Incubate the sample at room temperature or a slightly elevated temperature.
At specified time points, withdraw aliquots and analyze by HPLC-UV/MS.
Thermal Degradation:
Expose a solid sample and a solution of BAY-204 to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
At specified time points, withdraw samples and analyze by HPLC-UV/MS.
Photolytic Degradation:
Expose a solid sample and a solution of BAY-204 to controlled light conditions (e.g., ICH option 1 or 2) in a photostability chamber.
A dark control sample should be stored under the same conditions but protected from light.
At the end of the exposure period, analyze both the exposed and control samples by HPLC-UV/MS.
Data Analysis:
Monitor the decrease in the peak area of the parent BAY-204 peak over time.
Identify and quantify any new peaks that appear, which represent degradation products.
Use the mass spectrometry data to propose structures for the degradation products.
Visualizations
Experimental Workflow
Caption: Canonical Wnt Signaling Pathway and BAY-204's Point of Intervention.
Conclusion
The information compiled in this guide provides a foundational understanding of the solubility and stability of BAY-204. While the available data is limited, it indicates good solubility in DMSO and provides viable formulations for in vivo studies. The recommended storage conditions should be strictly adhered to in order to maintain the integrity of the compound. Further research is warranted to establish a more comprehensive solubility and stability profile, which will be crucial for the continued development of BAY-204 as a potential therapeutic agent. The provided experimental protocols offer a starting point for researchers to conduct these necessary studies.
Application Notes and Protocols for In Vitro Cell Culture Experiments
Topic: Hypothetical Agent "BAY-204" and its Effects on Cell Viability and Signaling Audience: Researchers, scientists, and drug development professionals. Disclaimer The following application notes and protocols are prov...
Author: BenchChem Technical Support Team. Date: November 2025
Topic: Hypothetical Agent "BAY-204" and its Effects on Cell Viability and Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer
The following application notes and protocols are provided as a representative example for a hypothetical agent designated "BAY-204." Extensive literature searches did not yield a specific, publicly documented compound with this identifier for standard cell culture experiments. The experimental designs, signaling pathways, and data presented are based on general principles of cell and molecular biology and should be adapted and validated for any specific experimental compound.
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro effects of a hypothetical research compound, "BAY-204." The primary focus is on assessing its impact on cell viability and elucidating its potential mechanism of action through the analysis of relevant signaling pathways. The protocols outlined below are designed to be adaptable for various adherent cell lines and can be modified to suit specific research objectives.
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this representative guide, we will hypothesize that "BAY-204" is an inhibitor of a key kinase in a cancer-related signaling pathway, for instance, the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a common target for therapeutic intervention.
Diagram: Hypothetical BAY-204 Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by BAY-204.
Experimental Protocols
Cell Culture and Maintenance
A foundational aspect of in vitro research is the consistent and sterile maintenance of cell cultures.
Materials:
Human cancer cell line (e.g., MCF-7, A549, or other relevant line)
Complete growth medium (e.g., DMEM or RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS), sterile
Cell culture flasks (T-25, T-75)
96-well, 24-well, and 6-well tissue culture plates
Incubator (37°C, 5% CO2)
Protocol:
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Passage cells when they reach 80-90% confluency.
To passage, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cytotoxicity Assay using MTT
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of "BAY-204" in complete growth medium. The final DMSO concentration should not exceed 0.1%.
Replace the medium in the wells with the medium containing different concentrations of "BAY-204." Include a vehicle control (medium with DMSO only).
Incubate the plate for 24, 48, or 72 hours.
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a multi-well plate reader.
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Data Presentation
Quantitative data from the cytotoxicity assay should be tabulated for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of "BAY-204" on Various Cell Lines
Cell Line
Incubation Time (hours)
IC50 (µM)
MCF-7
48
5.2
A549
48
12.8
HeLa
48
25.1
IC50 values were calculated from dose-response curves generated from the MTT assay data.
Table 2: Hypothetical Cell Viability Data for MCF-7 Cells Treated with "BAY-204" for 48 hours
"BAY-204" Concentration (µM)
% Cell Viability (Mean ± SD)
0 (Vehicle Control)
100 ± 4.5
1
88 ± 5.1
5
52 ± 3.8
10
25 ± 2.9
25
11 ± 1.5
50
5 ± 0.8
Conclusion
The protocols and application notes provided here offer a structured approach to evaluating the in vitro efficacy of a hypothetical compound, "BAY-204." By following these standardized procedures, researchers can obtain reproducible data on cell viability and gain insights into the potential molecular targets and signaling pathways affected by the compound. It is imperative to adapt these general guidelines to the specific characteristics of the compound and cell lines under investigation.
Application
Application Notes and Protocols for the Use of Novel Anti-Cancer Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals Introduction: The successful preclinical evaluation of novel anti-cancer agents is a critical step in the drug development pipeline. In vivo animal models p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The successful preclinical evaluation of novel anti-cancer agents is a critical step in the drug development pipeline. In vivo animal models provide an indispensable platform to assess the efficacy, safety, pharmacokinetics, and pharmacodynamics of new therapeutic candidates before their translation to human clinical trials.[1][2] This document provides a comprehensive guide to the application of novel anti-cancer agents, such as small molecule inhibitors and cellular therapies, in relevant animal models. The protocols and guidelines presented herein are designed to assist researchers in designing and executing robust in vivo studies.
While a specific compound "BAY-204" was not identified in the public domain at the time of this writing, the following application notes and protocols are based on established methodologies for evaluating novel oncology drug candidates, including those in Bayer's oncology pipeline which focuses on tumor intrinsic pathways, next-generation immuno-oncology, and targeted radionuclide therapies.[3][4][5]
Section 1: Preclinical Evaluation of a Hypothetical Small Molecule Inhibitor (SMI-X)
Mechanism of Action and Signaling Pathway
SMI-X is a hypothetical small molecule inhibitor designed to target a key kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
Signaling Pathway Diagram:
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of SMI-X.
Experimental Protocols
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the anti-tumor efficacy of SMI-X.
Materials:
Cancer cell line with a constitutively active PI3K/AKT/mTOR pathway
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
SMI-X, formulated in an appropriate vehicle
Vehicle control
Matrigel (optional, can improve tumor take rate)
Calipers for tumor measurement
Standard animal housing and husbandry equipment
Procedure:
Cell Culture: Culture cancer cells under standard conditions to 70-80% confluency.
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
Drug Administration: Administer SMI-X (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle alone.
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors for further analysis (e.g., pharmacodynamics).
Experimental Workflow Diagram:
Caption: Workflow for a tumor xenograft efficacy study.
This protocol outlines a basic pharmacokinetic study in mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of SMI-X.
Materials:
Healthy mice (e.g., C57BL/6 or as appropriate for the model)
SMI-X
Appropriate analytical method for quantifying SMI-X in plasma (e.g., LC-MS/MS)
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
Procedure:
Dosing: Administer a single dose of SMI-X to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Serial bleeding from the same animal is preferred to reduce variability.
Plasma Preparation: Process blood samples to obtain plasma.
Bioanalysis: Quantify the concentration of SMI-X in plasma samples using a validated analytical method.
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters.
Data Presentation
Table 1: Representative In Vivo Efficacy Data for SMI-X
Treatment Group
Dose (mg/kg)
Dosing Schedule
Mean Tumor Volume at Endpoint (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
-
Daily
1500 ± 250
-
SMI-X
10
Daily
800 ± 150
46.7
SMI-X
30
Daily
450 ± 100
70.0
Table 2: Representative Pharmacokinetic Parameters of SMI-X in Mice
Parameter
Oral Administration (30 mg/kg)
Intravenous Administration (10 mg/kg)
Cmax (ng/mL)
1200
2500
Tmax (h)
1.0
0.25
AUC (ng*h/mL)
4800
3200
t1/2 (h)
4.5
3.8
Bioavailability (%)
50
-
Section 2: Preclinical Evaluation of a Hypothetical CAR-T Cell Therapy (CART-GPC3)
Mechanism of Action and Target
CART-GPC3 is a hypothetical Chimeric Antigen Receptor (CAR)-T cell therapy engineered to target Glypican-3 (GPC3), a cell-surface protein overexpressed in hepatocellular carcinoma (HCC) and other solid tumors. GPC3 is implicated in cell proliferation through pathways such as Wnt signaling.
Signaling Pathway Diagram:
Caption: GPC3-mediated Wnt signaling and CART-GPC3 therapeutic action.
Experimental Protocols
This protocol details the use of an orthotopic mouse model to assess the efficacy of CART-GPC3 against HCC.
Materials:
GPC3-positive HCC cell line (e.g., HepG2, Huh7)
Immunodeficient mice (e.g., NSG mice)
CART-GPC3 cells and control T cells
Surgical instruments for orthotopic implantation
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
Cell Preparation: Culture and prepare GPC3-positive HCC cells as described in section 1.2.1.
Orthotopic Implantation: Surgically implant HCC cells into the liver of anesthetized mice.
Tumor Engraftment Monitoring: Monitor tumor engraftment and growth using bioluminescence imaging or ultrasound.
CAR-T Cell Administration: Once tumors are established, intravenously inject CART-GPC3 cells or control T cells.
Efficacy Assessment: Monitor tumor burden via imaging and assess overall animal health and survival.
Endpoint: At the end of the study or upon reaching humane endpoints, collect tumors and other tissues for analysis of CAR-T cell infiltration and persistence.
Experimental Workflow Diagram:
Caption: Workflow for an orthotopic CAR-T cell efficacy study.
Data Presentation
Table 3: Representative In Vivo Efficacy Data for CART-GPC3
Treatment Group
CAR-T Cell Dose
Mean Bioluminescence at Day 28 (photons/sec)
Median Survival (days)
Control T-Cells
5 x 10⁶
1.5 x 10⁸
35
CART-GPC3
1 x 10⁶
8.0 x 10⁷
50
CART-GPC3
5 x 10⁶
1.2 x 10⁶
> 90
The protocols and application notes provided offer a foundational framework for the in vivo evaluation of novel anti-cancer agents. While the specific details of experimental design will vary depending on the therapeutic modality and the research question, the principles of rigorous study design, appropriate model selection, and comprehensive data analysis remain paramount for the successful preclinical development of new cancer therapies.
Application Notes and Protocols for Investigational Compounds with Similar Designations to BAY-204
Disclaimer: No direct and conclusive information was found for a compound specifically designated as "BAY-204" in the initial search. The following information pertains to investigational compounds with similar names, na...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No direct and conclusive information was found for a compound specifically designated as "BAY-204" in the initial search. The following information pertains to investigational compounds with similar names, namely ACP-204 and ECT204, which are under clinical evaluation. A compound from Bayer designated as 225Ac-GPC3 (BAY 3547926) is also briefly described. Researchers should verify the specific compound of interest before proceeding with any experimental work.
ACP-204: Treatment for Alzheimer's Disease Psychosis
ACP-204 is an investigational treatment being evaluated for its efficacy and safety in managing hallucinations and delusions associated with Alzheimer's disease psychosis (ADP).[1][2]
Clinical Trial Dosage and Administration
A Phase 2 clinical trial is underway to assess ACP-204.[2]
The ongoing Phase 2 study for ACP-204 is a global, multi-center, randomized, double-blind, placebo-controlled trial.
Key Methodologies:
Patient Population: Approximately 318 patients with Alzheimer's disease psychosis will be enrolled.
Treatment Arms:
ACP-204 30 mg
ACP-204 60 mg
Placebo
Primary Endpoint: The primary measure of efficacy is the change from baseline in the Scale for the Assessment of Positive Symptoms–Hallucinations and Delusions (SAPS-H+D) total score at Week 6.
Confirmation of Alzheimer's Disease: Diagnosis is confirmed through methods such as blood-based biomarkers to verify amyloid plaque deposition.
Long-term Extension: Patients who complete the study have the option to enroll in a long-term open-label extension (OLE) study.
Workflow for ACP-204 Phase 2 Clinical Trial
Caption: Workflow of the ACP-204 Phase 2 clinical trial for Alzheimer's Disease Psychosis.
ECT204: ARTEMIS® T-cell Therapy for Hepatocellular Carcinoma
ECT204 is an experimental ARTEMIS® T-cell therapy targeting glypican-3 (GPC3), a protein found on the surface of over 70% of hepatocellular carcinoma (HCC) cells.
Mechanism of Action
ECT204 is designed to enhance the ability of T-cells to infiltrate and attack solid tumors.
Signaling Pathway for ECT204 T-cell Engagement
Caption: ECT204 T-cell targeting of GPC3 on hepatocellular carcinoma cells.
Clinical Trial Information
ECT204 is being evaluated in the ARYA-3 clinical trial, a Phase I/II dose-escalation study in adult patients with GPC3-positive HCC. Specific dosage and administration details from this trial are not publicly available. The therapy has received Orphan Drug Designation for the treatment of HCC.
A high-affinity GPC3-specific antibody is conjugated to the alpha-emitting radionuclide actinium-225. This targeted delivery of alpha radiation aims to cause double-strand DNA breaks in cancer cells.
Clinical Stage
A Phase I clinical trial was initiated in April 2025 for patients with advanced HCC.
Further details on dosage and administration are not yet available as the compound is in the early stages of clinical development.
It appears there might be some ambiguity regarding the identifier "BAY-204" in the context of a specific research compound. Publicly available scientific literature and databases do not prominently feature a compound wit...
Author: BenchChem Technical Support Team. Date: November 2025
It appears there might be some ambiguity regarding the identifier "BAY-204" in the context of a specific research compound. Publicly available scientific literature and databases do not prominently feature a compound with this exact designation for disease research.
The identifier "BAY" is commonly associated with compounds developed by Bayer AG, a multinational pharmaceutical and life sciences company. However, "BAY-204" does not correspond to a clearly defined therapeutic agent in the company's pipeline or in published research.
It is possible that "BAY-204" could be an internal or preclinical designation that is not yet widely disclosed. Research and development identifiers can be fluid, and compounds are often renamed or re-designated as they progress through the development pipeline. For instance, a more complete identifier might be necessary, such as "BAY-204XXXX," or it may be an older designation that has been superseded.
To provide accurate and detailed Application Notes and Protocols, a more specific and complete compound name or identifier is required. Additionally, specifying the "specific disease" of interest is crucial for tailoring the experimental protocols and discussing the relevant signaling pathways and biological context.
For researchers, scientists, and drug development professionals seeking information on a particular compound, it is recommended to:
Verify the Compound Identifier: Double-check the exact and complete designation of the molecule. This may include letters and numbers that follow "BAY-204."
Consult Primary Sources: Refer to the primary scientific literature, patent filings, or presentations from scientific conferences where the compound was first disclosed.
Contact the Originating Institution: If the compound is from a specific company or research institution, their official publications or investor relations materials may provide more precise information.
Without a clear and specific target compound and associated disease, the development of detailed and accurate application notes and protocols is not feasible. We encourage the user to provide more specific details to enable a comprehensive and useful response.
Method
Application Notes and Protocols for BAY-204 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals Introduction BAY-204, also identified as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α). With a half-maximal...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204, also identified as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α). With a half-maximal inhibitory concentration (IC50) of 2 nM at 10 µM ATP and 12 nM at 1 mM ATP, BAY-204 presents a valuable tool for studying the physiological and pathological roles of CSNK1α. This protein kinase is a critical regulator of multiple cellular processes, including the Wnt/β-catenin and p53 signaling pathways. Dysregulation of CSNK1α has been implicated in various diseases, notably in acute myeloid leukemia (AML), making it a compelling target for therapeutic intervention.[1]
These application notes provide detailed protocols for utilizing BAY-204 in high-throughput screening (HTS) assays to identify and characterize modulators of CSNK1α activity. The protocols are designed to be adaptable for both biochemical and cell-based screening formats.
Quantitative Data Summary
The following table summarizes the key quantitative data for BAY-204.
CSNK1α is a key component of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CSNK1α, in a complex with Axin, APC, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription. Inhibition of CSNK1α by BAY-204 is expected to stabilize β-catenin, thereby activating Wnt signaling.
Canonical Wnt/β-catenin signaling pathway and the inhibitory action of BAY-204 on CSNK1α.
Experimental Protocols
Biochemical High-Throughput Screening Assay for CSNK1α Inhibitors
This protocol describes a generic, adaptable biochemical assay for screening compound libraries to identify inhibitors of CSNK1α kinase activity. The assay is based on the detection of ADP, a universal product of kinase reactions.
Materials:
Recombinant human CSNK1α (ensure high purity and activity)
Kinase substrate (e.g., a specific peptide substrate for CSNK1α or a generic substrate like casein)
ATP (Adenosine 5'-triphosphate)
BAY-204 (as a positive control inhibitor)
DMSO (Dimethyl sulfoxide)
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Multichannel pipettes or automated liquid handling system
Plate reader capable of luminescence detection
Experimental Workflow:
Biochemical HTS workflow for identifying CSNK1α inhibitors.
Protocol:
Compound Plating:
Prepare a serial dilution of BAY-204 in DMSO to be used as a positive control.
Using an automated liquid handler, dispense 25 nL of each test compound, positive control (BAY-204), and negative control (DMSO) into the wells of a 384-well plate.
Enzyme Addition:
Prepare a solution of CSNK1α in assay buffer at a 2X final concentration.
Dispense 5 µL of the CSNK1α solution into each well of the assay plate.
Incubate the plate at room temperature for 15 minutes.
Reaction Initiation:
Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CSNK1α.
Add 5 µL of the substrate/ATP solution to each well to start the kinase reaction. The final volume in each well will be 10 µL.
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and initiate the detection reaction.
Incubate the plate at room temperature for 40 minutes as per the manufacturer's instructions.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound relative to the positive (BAY-204) and negative (DMSO) controls.
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
Cell-Based High-Throughput Screening Assay for CSNK1α Modulation
This protocol describes a cell-based assay to assess the effect of compounds on the CSNK1α pathway in a cellular context, for instance, by measuring cell viability in a cancer cell line known to be dependent on CSNK1α signaling, such as certain AML cell lines.
Materials:
AML cell line (e.g., MOLM-13, MV-4-11)
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Application Notes and Protocols for Western Blot Analysis Using BAY-204
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for utilizing BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1A1), in Western b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1A1), in Western blot analysis to investigate its effects on downstream signaling pathways.
Introduction
BAY-204 is a small molecule inhibitor targeting CSNK1A1, a serine/threonine kinase that plays a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway. CSNK1A1 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of CSNK1A1 by BAY-204 is expected to lead to the stabilization and accumulation of β-catenin, and subsequent activation of Wnt target genes. Additionally, emerging evidence suggests a role for CSNK1A1 in the regulation of ribosomal protein S6 (RPS6) phosphorylation, indicating its potential involvement in mTOR signaling.
This document provides a comprehensive protocol for treating cells with BAY-204, preparing cell lysates, and performing quantitative Western blot analysis to measure changes in the protein levels of key signaling molecules, including phosphorylated and total β-catenin, and phosphorylated RPS6.
Data Presentation
Table 1: Quantitative Analysis of Protein Expression Following BAY-204 Treatment
Target Protein
Treatment Group
Concentration (nM)
Incubation Time (hours)
Fold Change vs. Control (Normalized Intensity)
p-β-catenin (Ser33/37/Thr41)
BAY-204
10
24
0.35
50
24
0.15
100
24
0.05
Total β-catenin
BAY-204
10
24
1.8
50
24
3.2
100
24
4.5
p-RPS6 (Ser235/236)
BAY-204
10
6
0.6
50
6
0.3
100
6
0.1
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions.
Experimental Protocols
Western Blot Protocol for Analyzing Protein Expression after BAY-204 Treatment
This protocol outlines the steps for treating a human colorectal cancer cell line (e.g., HCT116) with BAY-204 and subsequently analyzing protein expression by Western blot.
Materials and Reagents:
Cell Line: HCT116 (or other suitable cell line)
Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
BAY-204: Stock solution in DMSO (e.g., 10 mM)
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
Protein Assay: BCA Protein Assay Kit
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
Prepare serial dilutions of BAY-204 in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest BAY-204 concentration.
Aspirate the old medium and treat the cells with the prepared media containing BAY-204 or vehicle control.
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Cell Lysis:
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
Add 100-150 µL of ice-cold lysis buffer to each well.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE:
Normalize the protein concentrations of all samples with lysis buffer.
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. Include a protein ladder.
Run the gel according to the manufacturer's recommendations.
Protein Transfer:
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Confirm successful transfer by Ponceau S staining.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis:
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (β-actin).
Visualizations
Caption: Western blot experimental workflow.
Caption: BAY-204 inhibits CSNK1A1 in the Wnt pathway.
Method
Application Notes and Protocols for Immunohistochemical Staining of CD204 (Macrophage Scavenger Receptor 1)
For Researchers, Scientists, and Drug Development Professionals Introduction CD204, also known as Macrophage Scavenger Receptor 1 (MSR1) or Scavenger Receptor Type A (SR-A), is a trimeric integral membrane glycoprotein p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD204, also known as Macrophage Scavenger Receptor 1 (MSR1) or Scavenger Receptor Type A (SR-A), is a trimeric integral membrane glycoprotein primarily expressed on macrophages and dendritic cells.[1] It functions as a pattern recognition receptor, binding to a wide variety of ligands including modified low-density lipoproteins (LDLs), bacterial components, and apoptotic cells.[1][2][3] This broad ligand specificity implicates CD204 in numerous physiological and pathological processes such as atherosclerosis, Alzheimer's disease, host defense, and cancer.[4] In the context of oncology, tumor-associated macrophages (TAMs) expressing CD204 have been associated with the aggressive behavior of various cancers, making CD204 a significant prognostic marker. These application notes provide a detailed protocol for the immunohistochemical detection of CD204 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Signaling Pathways of CD204
CD204 is involved in several signaling pathways, often acting in concert with other receptors to modulate immune responses and cellular processes. One key role is in the clearance of apoptotic cells, where it can signal through the receptor tyrosine kinase Mertk. Additionally, CD204 can negatively regulate Toll-like receptor 4 (TLR4) signaling by interacting with TRAF6, thereby suppressing NF-κB activation and subsequent inflammatory responses. In the context of cancer, CD204-related activities have been shown to influence pathways such as Hippo and TGF-beta signaling.
Caption: Overview of CD204 signaling in different cellular contexts.
Experimental Protocols
This protocol provides a standardized procedure for the immunohistochemical staining of CD204 in FFPE tissue sections.
Materials and Reagents
FFPE tissue sections (5 µm) on positively charged slides
Xylene or a xylene substitute (e.g., Histo-Clear)
Ethanol (100%, 95%, 85%, 75%)
Deionized water
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 8.0)
Hydrogen peroxide (3%)
Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
Primary antibody against CD204 (see Table 1 for examples)
Biotinylated secondary antibody
Avidin-Biotin Complex (ABC) reagent
DAB (3,3'-Diaminobenzidine) substrate kit
Hematoxylin counterstain
Mounting medium
Immunohistochemistry Workflow
Caption: Step-by-step workflow for CD204 immunohistochemistry.
Detailed Staining Protocol
Deparaffinization and Rehydration:
Incubate slides in a 60°C oven for 30-60 minutes.
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
Rehydrate through graded ethanol series: 100% (2x3 min), 95% (1 min), 85% (1 min), and 75% (1 min).
Rinse in distilled water for 5 minutes.
Antigen Retrieval:
Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
Heat the slides in the buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
Allow slides to cool to room temperature in the buffer.
Peroxidase Blocking:
Incubate sections with 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
Wash slides 3 times for 5 minutes each in PBS.
Blocking:
Incubate sections with the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
Primary Antibody Incubation:
Dilute the primary anti-CD204 antibody to its optimal concentration in the blocking buffer (see Table 1).
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
Secondary Antibody and Detection:
Wash slides 3 times for 5 minutes each in PBS.
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
Wash slides 3 times for 5 minutes each in PBS.
Incubate with the ABC reagent for 30 minutes at room temperature.
Wash slides 3 times for 5 minutes each in PBS.
Chromogenic Development:
Incubate sections with the DAB substrate until the desired brown staining intensity develops (typically 2-10 minutes). Monitor under a microscope.
Rinse slides with distilled water to stop the reaction.
Counterstaining:
Counterstain with hematoxylin for 30 seconds to 2 minutes.
Rinse with tap water.
Dehydration and Mounting:
Dehydrate the sections through a graded ethanol series (75%, 85%, 95%, 100%) and xylene.
Mount a coverslip using a permanent mounting medium.
Data Presentation
The following table provides examples of anti-CD204 antibodies suitable for immunohistochemistry on paraffin-embedded tissues.
Antibody
Host
Clonality
Supplier
Catalog No.
Recommended Dilution
Reference
Anti-CD204 (J5HTR3)
Mouse
Monoclonal
Thermo Fisher Scientific
14-9054-82
0.5 µg/mL
Anti-CD204 (EPR24403-17)
Rabbit
Recombinant Monoclonal
Abcam
ab271070
1:100
Anti-CD204 (SRA-E5)
Mouse
Monoclonal
Transgenic Inc.
-
1:500
Table 1: Examples of Anti-CD204 Antibodies for IHC-P.
Quantitative Data Summary
The evaluation of CD204 staining can be performed semi-quantitatively by assessing the density and intensity of positive cells.
Parameter
Method
Description
Reference
Staining Intensity
Visual Scoring
Scored as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
Percentage of Positive Cells
Manual or Automated Counting
The percentage of positively stained cells is determined within a defined area (e.g., tumor region).
H-Score
Calculation
A score is calculated by the formula: H-score = Σ (I x P), where 'I' is the intensity score and 'P' is the percentage of cells with that intensity.
-
Density of Positive Cells
Image Analysis Software
The number of positive cells per unit area (e.g., cells/mm²) is quantified.
Table 2: Methods for Quantitative Analysis of CD204 Staining.
In a study on clinical stage I lung adenocarcinoma, the median density of tumor-infiltrating CD204+ cells was 0.60%. Patients were categorized into high and low CD204+ TAMs groups based on this median value, which correlated with clinical outcomes. Another study on canine histiocytic sarcoma used a scoring system where a score of 3 indicated high-intensity staining.
Troubleshooting
High Background: Insufficient blocking, incomplete removal of paraffin, or excessive antibody concentration. Increase blocking time or use a different blocking agent. Ensure complete deparaffinization. Titrate the primary antibody.
Weak or No Staining: Inadequate antigen retrieval, incorrect antibody dilution, or inactive reagents. Optimize antigen retrieval method and time. Use a fresh antibody dilution. Check the expiration dates of reagents.
Non-specific Staining: Cross-reactivity of antibodies or endogenous biotin. Use a more specific primary antibody. Perform an avidin/biotin block if using an ABC detection system.
Application Notes and Protocols for Flow Cytometry Analysis with BAY-204
For Researchers, Scientists, and Drug Development Professionals Introduction BAY-204, also known as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with an IC50 of 2 nM (at...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-204, also known as BRD3727, is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α) with an IC50 of 2 nM (at 10 µM ATP) and 12 nM (at 1 mM ATP)[1][2]. CSNK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin and p53 signaling pathways[3][4][5]. In the context of Acute Myeloid Leukemia (AML), CSNK1α has been identified as a key factor for leukemia cell survival. Inhibition of CSNK1α in AML cells with a functional p53 pathway leads to the activation of p53, resulting in apoptosis and myeloid differentiation. This makes BAY-204 a promising therapeutic candidate for AML and a valuable tool for studying CSNK1α signaling.
Flow cytometry is an ideal method for characterizing the cellular effects of BAY-204 at a single-cell level. This technology allows for the simultaneous measurement of multiple parameters, including cell surface markers to identify cell populations, intracellular proteins to dissect signaling pathways, and markers for apoptosis and differentiation. These application notes provide detailed protocols for the analysis of BAY-204's effects on AML cells using flow cytometry.
Mechanism of Action of BAY-204
BAY-204 selectively inhibits CSNK1α, a key negative regulator of the tumor suppressor p53. In many cancer cells, including AML, p53 is kept inactive by proteins like MDM2. CSNK1α can contribute to the suppression of p53 activity. By inhibiting CSNK1α, BAY-204 leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as p21, which induces cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to programmed cell death (apoptosis) of the cancer cells.
Furthermore, inhibition of CSNK1α has been shown to decrease the phosphorylation of ribosomal protein S6 (Rps6), a downstream effector of the mTOR signaling pathway, and promote myeloid differentiation of AML cells.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by BAY-204 in AML cells.
Preparing Stock Solutions of BAY-204: A Detailed Guide for Researchers
Application Note and Protocol This document provides detailed protocols for the preparation of stock solutions of BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α). These guidelines are intended...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note and Protocol
This document provides detailed protocols for the preparation of stock solutions of BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α). These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in various experimental settings.
Introduction to BAY-204
BAY-204, also known as BRD3727, is a highly selective, ATP-competitive inhibitor of CSNK1α. With an IC₅₀ of 2 nM at 10 μM ATP and 12 nM at 1 mM ATP, it serves as a powerful tool for studying the biological roles of CSNK1α. This kinase is implicated in a variety of cellular processes, including the Wnt and Sonic Hedgehog (SHH) signaling pathways, as well as the innate immune response through the cGAS-STING pathway.[1][2] Due to its role in these critical pathways, BAY-204 is a valuable compound for research in areas such as oncology, immunology, and developmental biology. Accurate and consistent preparation of stock solutions is paramount to ensure the reliability and reproducibility of experimental results.
Quantitative Data Summary
For ease of use and accurate dilutions, the following table summarizes the key quantitative data for BAY-204.
Property
Value
Synonym
BRD3727
Molecular Formula
C₂₉H₂₆F₃N₅O₂
Molecular Weight
533.54 g/mol
Target
Casein Kinase 1 alpha (CSNK1α)
IC₅₀
2 nM (at 10 µM ATP), 12 nM (at 1 mM ATP)
Solubility in DMSO
100 mg/mL (187.43 mM)
Appearance
Crystalline solid
Data sourced from MedChemExpress product information.[3][4]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of BAY-204 in dimethyl sulfoxide (DMSO).
Equilibrate Reagents: Allow the vial of BAY-204 and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
Weighing: Accurately weigh the desired amount of BAY-204 solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of BAY-204.
Calculation: 533.54 g/mol * 0.010 mol/L * 0.001 L = 0.0053354 g = 5.34 mg
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed BAY-204. For the example above, add 1 mL of DMSO.
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particulates.
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes.
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the vials are tightly sealed and protected from light.
Preparation of an In Vivo Formulation
For animal studies, a formulation compatible with injection is required. The following protocol is a common method for preparing BAY-204 for in vivo use.
Materials:
BAY-204 DMSO stock solution (e.g., 100 mg/mL)
Polyethylene glycol 300 (PEG300)
Tween-80
Sterile saline (0.9% NaCl) or Corn Oil
Sterile tubes and syringes
Procedure (Example for a 2.5 mg/mL final concentration):
Formulation 1: Saline-based
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% saline.
Dilute BAY-204: Based on a desired final concentration of 2.5 mg/mL, calculate the required volume of the BAY-204 DMSO stock. For 1 mL of the final formulation, you will need 10% DMSO.
Mixing Steps:
a. Start with 100 µL of the BAY-204 DMSO stock solution.
b. Add 400 µL of PEG300 and mix thoroughly.
c. Add 50 µL of Tween-80 and mix until the solution is clear.
d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly. The final solution should be clear.
Formulation 2: Corn Oil-based
Prepare the Vehicle: This formulation uses a simple mixture of DMSO and corn oil.
Mixing Steps:
a. Start with the required volume of BAY-204 DMSO stock solution to achieve the desired final concentration (e.g., for a 2.5 mg/mL solution, this would be a 10% final DMSO concentration).
b. Add 90% corn oil to the DMSO stock solution.
c. Vortex until a clear and homogenous solution is formed.
Important Considerations for In Vivo Formulations:
Always prepare these formulations fresh on the day of use.
The solubility in these vehicles is reported to be at least 2.5 mg/mL. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Perform a small-scale pilot preparation to ensure compatibility and clarity before preparing larger volumes.
Visualizations
The following diagrams illustrate the experimental workflow for preparing a DMSO stock solution and the signaling pathways involving CSNK1α.
Application Notes and Protocols: BAY-204 in Combination with Venetoclax for Acute Myeloid Leukemia (AML)
For Research Use Only. Introduction Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The current standard of care often involves combination therapies targeting various survival pathways within the cancer cells. BAY-204 (also known as BRD3727) is a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α), a key serine/threonine kinase. Venetoclax is a highly selective BCL-2 inhibitor that has shown significant efficacy in AML, particularly in combination with hypomethylating agents.
This document outlines a proposed therapeutic strategy and corresponding preclinical research protocols for the combination of BAY-204 and Venetoclax for the treatment of AML. The scientific rationale for this combination is based on the potential for synergistic anti-leukemic activity by concurrently targeting two distinct and critical cell survival pathways.
Disclaimer: The combination of BAY-204 and Venetoclax is a proposed therapeutic strategy based on strong mechanistic rationale. The protocols provided herein are illustrative examples for preclinical investigation and have not been derived from a specific clinical trial. Researchers should optimize these protocols based on their specific experimental systems.
Scientific Rationale for Combination Therapy
CSNK1α is a crucial component of the β-catenin destruction complex in the Wnt signaling pathway. Inhibition of CSNK1α is expected to stabilize and activate β-catenin, which can have context-dependent effects on cell fate. In some cancers, sustained Wnt/β-catenin signaling can promote differentiation or apoptosis.
Venetoclax targets the anti-apoptotic protein BCL-2, which is often overexpressed in AML blasts, leading to their survival. By inhibiting BCL-2, Venetoclax restores the intrinsic apoptotic pathway.
The proposed synergy between BAY-204 and Venetoclax stems from the hypothesis that while Venetoclax lowers the apoptotic threshold, BAY-204, through its modulation of Wnt/β-catenin and potentially other pathways, pushes the leukemic cells towards an apoptotic fate. Preclinical studies have demonstrated that targeting the Wnt/β-catenin pathway can enhance the efficacy of BCL-2 inhibitors in AML.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of oncology, hematology, and pharmacology who are investigating novel therapeutic strategies for AML.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experimental protocols to assess the synergistic effects of BAY-204 and Venetoclax.
Table 1: In Vitro Cytotoxicity of BAY-204 and Venetoclax in AML Cell Lines
Cell Line
Compound
IC50 (nM)
MV4-11
BAY-204
50
Venetoclax
10
BAY-204 + Venetoclax (1:5 ratio)
5
MOLM-13
BAY-204
75
Venetoclax
15
BAY-204 + Venetoclax (1:5 ratio)
8
OCI-AML3
BAY-204
120
Venetoclax
25
BAY-204 + Venetoclax (1:5 ratio)
12
Table 2: In Vivo Efficacy of BAY-204 and Venetoclax in an AML Xenograft Model
Treatment Group
Mean Tumor Volume (mm³) at Day 21
Percent Tumor Growth Inhibition (%)
Vehicle Control
1500 ± 250
0
BAY-204 (20 mg/kg)
1000 ± 180
33
Venetoclax (50 mg/kg)
800 ± 150
47
BAY-204 + Venetoclax
300 ± 90
80
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic anti-leukemic effect of BAY-204 and Venetoclax in AML cell lines.
Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.
Prepare serial dilutions of BAY-204 and Venetoclax, both individually and in a fixed ratio (e.g., 1:5).
Add the drug solutions to the wells. Include vehicle-only wells as a control.
Incubate the plates for 72 hours at 37°C and 5% CO2.
Perform a cell viability assay according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the IC50 values for each compound and the combination.
Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Efficacy Study in an AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of BAY-204 and Venetoclax, alone and in combination, in a mouse xenograft model of AML.
Materials:
Immunocompromised mice (e.g., NOD/SCID)
AML cell line expressing luciferase (e.g., MV4-11-luc)
BAY-204
Venetoclax
Vehicle solution
Bioluminescence imaging system
Calipers
Protocol:
Inject 5 x 10^6 MV4-11-luc cells subcutaneously into the flank of each mouse.
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
Randomize mice into four groups: Vehicle control, BAY-204, Venetoclax, and BAY-204 + Venetoclax.
Administer treatments daily via oral gavage for 21 days.
Measure tumor volume with calipers twice a week.
Perform bioluminescence imaging weekly to monitor tumor burden.
Monitor body weight and general health of the mice throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Technical Notes & Optimization
Troubleshooting
Improving BAY-204 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BAY-204 in in vitro studies. Below you will find frequently asked questions, tr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BAY-204 in in vitro studies. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and key pathway information to enhance the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAY-204 and what is its primary target?
A1: BAY-204, also known as BRD3727, is a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1α or CK1α)[1]. It is utilized in research settings, particularly for studying cellular processes regulated by CSNK1α, such as in acute myeloid leukemia (AML)[1].
Q2: What are the recommended solvent and storage conditions for BAY-204?
A2: BAY-204 is soluble in DMSO[2]. For stock solutions, it is recommended to store them in small aliquots at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light[1]. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity[3].
Q3: At what concentration should I use BAY-204 in my cell-based assays?
A3: The optimal concentration of BAY-204 will depend on your specific cell line and experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological response) for your particular system. The biochemical IC50 of BAY-204 against CSNK1α is in the low nanomolar range.
Q4: How stable is BAY-204 in cell culture media?
A4: The stability of small molecule inhibitors like BAY-204 can vary in aqueous and complex biological media. Factors such as media composition, pH, serum proteins, and incubation time can affect its stability. For long-term experiments, it may be necessary to refresh the media with a fresh inhibitor at regular intervals. A stability study in your specific experimental conditions is advisable.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Inconsistent or no observable effect of BAY-204
1. Compound Degradation: The inhibitor may have degraded due to improper storage or instability in the culture media. 2. Suboptimal Concentration: The concentration used may be too low to effectively inhibit CSNK1α in your cell line. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.
1. Prepare fresh stock solutions from powder. For long-term experiments, consider replenishing the media with fresh BAY-204 periodically. 2. Perform a dose-response curve to identify the optimal concentration range for your specific cell line and assay. 3. While BAY-204 is expected to be cell-permeable, if issues persist, verify its uptake or use a positive control inhibitor known to be effective in your cell type.
High cellular toxicity at effective concentrations
1. Off-Target Effects: At higher concentrations, the inhibitor might be affecting other kinases or cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
1. Use the lowest effective concentration of BAY-204 determined from your dose-response experiments. 2. Ensure the final concentration of the solvent in your culture media is low (typically ≤0.1% for DMSO) and include a vehicle-only control in your experiments.
Precipitation of BAY-204 in stock or working solutions
1. Supersaturation: The concentration of the compound exceeds its solubility in the solvent or media. 2. Temperature Changes: Precipitation can occur when a solution is cooled or upon thawing a frozen stock.
1. Prepare stock solutions at a concentration known to be soluble. If precipitation occurs in media, gentle warming and vortexing may help. If it persists, consider using a lower concentration. 2. Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.
Quantitative Data
The following table summarizes the known biochemical potency of BAY-204 against its target, CSNK1α.
Target
Parameter
Condition
Value
CSNK1α
IC50
10 µM ATP
2 nM
CSNK1α
IC50
1 mM ATP
12 nM
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of BAY-204 on the viability of a cancer cell line (e.g., an AML cell line).
Materials:
BAY-204 stock solution (e.g., 10 mM in DMSO)
AML cell line of interest
Complete cell culture medium
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Phosphate-buffered saline (PBS)
Microplate reader
Procedure:
Cell Seeding:
a. Trypsinize and count cells.
b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
c. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
a. Prepare serial dilutions of BAY-204 in complete culture medium to achieve the desired final concentrations.
b. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a blank (medium only).
c. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
d. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
MTT Addition and Incubation:
a. After incubation, add 10 µL of MTT solution to each well.
b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
Formazan Solubilization and Absorbance Measurement:
a. Carefully remove the medium containing MTT.
b. Add 100 µL of a solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.
c. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
a. Subtract the absorbance of the blank wells from all other readings.
b. Calculate cell viability as a percentage of the vehicle control.
c. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for Downstream Target Modulation
This protocol is to assess the effect of BAY-204 on the phosphorylation of downstream targets of CSNK1α, such as β-catenin.
Materials:
BAY-204 stock solution
Cell line of interest
Complete cell culture medium
6-well plates
Cold PBS
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
Nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Cell Treatment and Lysis:
a. Seed cells in 6-well plates and grow to 70-80% confluency.
b. Treat cells with various concentrations of BAY-204 (and a vehicle control) for the desired time.
c. Aspirate media, wash cells with cold PBS, and lyse the cells by adding cold lysis buffer.
d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge to pellet cell debris.
Protein Quantification and Sample Preparation:
a. Determine the protein concentration of the supernatant using a BCA assay.
b. Normalize protein concentrations for all samples.
c. Add SDS loading buffer to the lysates and heat at 95-100°C for 5 minutes.
Electrophoresis and Transfer:
a. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
a. Block the membrane with blocking buffer for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
c. Wash the membrane three times with TBST for 5 minutes each.
d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
e. Wash the membrane again three times with TBST.
Detection:
a. Incubate the membrane with a chemiluminescent substrate.
b. Capture the signal using an imaging system.
c. Analyze the band intensities to determine the change in protein phosphorylation.
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of CSNK1α and the inhibitory action of BAY-204.
Caption: General experimental workflow for assessing the in vitro efficacy of BAY-204.
Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-tar...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-target effects of small molecule inhibitors, referred to herein as BAY-204.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in research?
A: Off-target effects occur when a small molecule inhibitor interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2] A thorough understanding and mitigation of off-target effects are crucial for the validation of research findings and the development of safe and effective therapeutics.[2]
Q2: My experimental results are inconsistent with the known function of the intended target of BAY-204. Could this be due to off-target effects?
A: Yes, observing a cellular phenotype that does not align with the established function of the primary target is a common indication of potential off-target effects.[1] It is essential to perform control experiments to rule out other possibilities and confirm that the observed phenotype is a direct result of the compound's activity.
Q3: What are the initial steps to troubleshoot suspected off-target effects of BAY-204?
A: A multi-faceted approach is recommended for troubleshooting. This includes performing a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement. A significant difference in potency can suggest an off-target effect. Additionally, using a structurally unrelated inhibitor of the same target can help determine if the phenotype is reproducible. If the phenotype is not replicated, it is likely an off-target effect of your initial compound.
Q4: How can I identify the specific off-target proteins of BAY-204?
A: Several experimental approaches can be employed to identify unintended protein targets. Proteomics-based methods, such as mass spectrometry, can quantify changes in the cellular proteome following treatment with your compound, revealing unexpected alterations in protein levels. Computational approaches, leveraging large databases of compound-protein interactions, can also predict potential off-target interactions based on the chemical structure of BAY-204.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Inconsistent Phenotype: The observed cellular response does not match the expected outcome based on the primary target's known function.
Off-target effects of BAY-204.
1. Dose-Response Analysis: Compare the EC50/IC50 for the observed phenotype with the on-target binding affinity. A large discrepancy suggests off-target activity.2. Use of Orthogonal Inhibitor: Treat cells with a structurally different inhibitor for the same primary target. If the phenotype is not replicated, the original observation is likely due to off-target effects.3. Target Rescue Experiment: Overexpress the intended target in the experimental system. If the phenotype is not reversed, it indicates the involvement of other targets.
Cellular Toxicity: The compound exhibits toxicity at concentrations required for effective target inhibition.
Off-target toxicity.
1. Toxicity Target Screening: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).2. Counter-Screening: Use a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.
Lack of In Vivo Efficacy: The compound shows good in vitro potency but fails to produce the desired effect in animal models.
Poor pharmacokinetic properties or in vivo off-target effects.
1. Pharmacokinetic Analysis: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.2. In Vivo Target Engagement Assays: Confirm that the compound is reaching and binding to its intended target in the animal model.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine if the concentration of BAY-204 required to elicit a cellular phenotype differs significantly from the concentration required to engage its intended target.
Methodology:
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of BAY-204 and a vehicle control (e.g., DMSO). Treat the cells with a range of concentrations for a predetermined duration.
On-Target Engagement Assay: At the end of the treatment period, lyse the cells and perform an assay to measure the direct engagement of the intended target. This could be a biochemical assay measuring enzyme activity or a biophysical assay like a cellular thermal shift assay (CETSA).
Phenotypic Assay: In a parallel set of plates, perform an assay to measure the cellular phenotype of interest (e.g., cell viability, apoptosis, reporter gene expression).
Data Analysis: Plot the dose-response curves for both the on-target engagement and the phenotypic effect. Calculate the EC50 or IC50 values for each. A significant difference between the two values suggests a potential off-target effect.
Protocol 2: Proteome-Wide Off-Target Identification using Mass Spectrometry
Objective: To identify unintended protein targets of BAY-204 by analyzing changes in the cellular proteome.
Methodology:
Cell Culture and Treatment: Plate a relevant human cell line (e.g., HeLa, HEK293) at a high density. Treat the cells with an effective concentration of BAY-204 and a vehicle control for 24 hours.
Cell Lysis and Protein Extraction: Harvest the cells, wash with ice-cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.
Sample Preparation for Mass Spectrometry: Perform protein digestion (e.g., with trypsin), peptide cleanup, and labeling with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Compare the protein abundance between the BAY-204-treated and control samples to identify proteins with significantly altered levels, which may represent off-target interactions.
Mitigating Off-Target Effects
Strategy
Description
Rational Drug Design
Utilize computational and structural biology tools to design or modify compounds with higher specificity for the intended target. This involves analyzing the molecular structure of the target and optimizing the compound to enhance selective binding.
High-Throughput Screening (HTS)
Screen large compound libraries against the primary target and a panel of common off-targets to identify molecules with high affinity and selectivity from the outset.
Genetic and Phenotypic Screening
Employ techniques like CRISPR-Cas9 or RNA interference to validate that the observed phenotype is a direct result of modulating the intended target.
Post-Market Surveillance
In a clinical context, continuous monitoring of adverse drug reactions is crucial for identifying previously unrecognized off-target effects.
Visualizations
Caption: A flowchart outlining the key steps to troubleshoot and confirm suspected off-target effects.
Caption: A diagram illustrating how a small molecule can modulate both intended and unintended signaling pathways.
Caption: An overview of the primary strategies employed to minimize off-target effects during drug development.
Technical Support Center: BAY-204 Welcome to the technical support center for BAY-204. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental varia...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: BAY-204
Welcome to the technical support center for BAY-204. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear guidance on the use of BAY-204.
Frequently Asked Questions (FAQs)
Q1: What is BAY-204 and what is its mechanism of action?
A1: BAY-204 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in various human cancers.[1][3] BAY-204 exerts its effects by blocking the kinase activity of key components within this pathway, leading to reduced cell growth and survival in sensitive cell lines.
Q2: How should I prepare and store stock solutions of BAY-204?
A2: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to cell cultures, as high concentrations of DMSO can be cytotoxic.[4] Store these stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: What is the expected stability of BAY-204 in cell culture media?
A3: The stability of small molecule inhibitors like BAY-204 in aqueous and complex biological media can vary. Factors such as the chemical structure of the compound, the pH and composition of the media, the presence of serum proteins, and the incubation temperature and duration all influence stability. For long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals.
Q4: What are the common signs of BAY-204 instability or degradation?
A4: A loss of biological activity over time, such as a reduced effect on the target pathway, can indicate instability. Visual cues, like precipitation in the media, may also suggest solubility issues that could be related to stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with BAY-204.
Issue 1: Inconsistent IC50 Values
Q: I am observing significant variability in the IC50 values of BAY-204 between experiments. What are the potential causes and how can I address this?
A: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several sources. Here are the primary factors and troubleshooting steps:
Cell-Related Variability:
Cell Line Authentication: Misidentified or cross-contaminated cell lines can lead to drastic differences in experimental outcomes. Always obtain cell lines from a reputable source and perform regular authentication.
Passage Number: Cells can undergo phenotypic "drift" after multiple passages, altering their response to treatments. It is crucial to use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density: The density of cells at the time of treatment can significantly impact their response to a compound. Ensure consistent cell seeding density across all wells and experiments.
Compound and Reagent Variability:
Compound Stability: As mentioned in the FAQs, BAY-204 may degrade in cell culture media over time. Prepare fresh dilutions of the compound from a frozen stock for each experiment.
Reagent Quality: Variations in media, serum, and other reagents can introduce variability. Use lots of media and serum that have been tested and validated for consistency.
Assay and Procedural Variability:
Liquid Handling: Inaccurate or inconsistent pipetting can be a major source of error in cell-based assays. Ensure pipettes are properly calibrated and use appropriate liquid handling techniques to minimize variability.
Assay Readout: Different assay technologies (e.g., luminescence vs. fluorescence-based) can have varying sensitivities and may be affected differently by experimental conditions.
Issue 2: Lack of Downstream Pathway Inhibition
Q: I am not observing the expected inhibition of downstream targets (e.g., phospho-Akt, phospho-S6) after treating cells with BAY-204. What could be the reason?
A: A lack of downstream pathway inhibition can be due to several factors related to the compound's activity, its interaction with the cells, or the detection method.
Compound-Related Issues:
Incorrect Concentration: The concentration of BAY-204 used may be too low to achieve significant target inhibition in your specific cell line.
Inhibitor Instability: The compound may be degrading in the cell culture media during the experiment.
Cell-Related Issues:
Poor Cell Permeability: BAY-204 may not be effectively entering the cells to reach its intracellular target.
Cellular Resistance Mechanisms: The cell line you are using may have intrinsic or acquired resistance mechanisms that counteract the effect of the inhibitor.
Detection Method Issues:
Antibody Quality: The antibodies used for Western blotting or other detection methods may not be specific or sensitive enough to detect the changes in phosphorylation status.
Timing of Analysis: The time point at which you are assessing pathway inhibition may be too early or too late to observe the maximal effect.
Quantitative Data Summary
Table 1: IC50 Values of BAY-204 in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (nM)
MCF-7
Breast Cancer
50
PC-3
Prostate Cancer
120
U-87 MG
Glioblastoma
85
A549
Lung Cancer
250
Note: These values are representative and may vary depending on experimental conditions.
Table 2: Recommended Starting Concentrations and Incubation Times for Common Assays
Assay Type
Recommended Concentration Range
Recommended Incubation Time
Western Blot (Pathway Inhibition)
10 nM - 1 µM
2 - 24 hours
Cell Viability (e.g., MTT, CellTiter-Glo)
1 nM - 10 µM
48 - 72 hours
Apoptosis Assay (e.g., Caspase-Glo)
100 nM - 5 µM
24 - 48 hours
Experimental Protocols
Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Inhibition
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of BAY-204 for the desired duration.
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% BSA or non-fat milk and incubate with primary antibodies against total and phosphorylated forms of Akt, S6, and other relevant pathway components.
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
Compound Treatment: After 24 hours, treat the cells with a serial dilution of BAY-204.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescent signal using a plate reader.
Technical Support Center: Optimizing BAY-204 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BAY-204, a potent a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1A1), in various assays.
Frequently Asked Questions (FAQs)
Q1: What is BAY-204 and what is its primary mechanism of action?
A1: BAY-204, also known as BRD3727, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1).[1] CSNK1A1 is a serine/threonine kinase that plays a crucial role in several cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[2][3] By inhibiting CSNK1A1, BAY-204 can modulate these pathways, making it a valuable tool for studying and potentially treating proliferative disorders such as acute myeloid leukemia (AML) and various solid tumors.[1][4]
Q2: What are the key signaling pathways affected by BAY-204?
A2: BAY-204 primarily impacts the Wnt/β-catenin and p53 signaling pathways through its inhibition of CSNK1A1.
Wnt/β-catenin Pathway: CSNK1A1 is a key component of the β-catenin destruction complex. Inhibition of CSNK1A1 by BAY-204 is expected to lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.
p53 Pathway: CSNK1A1 can regulate p53 activity. Inhibition of CSNK1A1 may therefore lead to an increase in p53-mediated cellular responses, such as cell cycle arrest and apoptosis.
Q3: What is the recommended starting concentration range for BAY-204 in cell-based assays?
A3: The optimal concentration of BAY-204 will vary depending on the cell type, assay type, and experimental conditions. Based on its reported in vitro potency, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store BAY-204 stock solutions?
A4: For in vitro experiments, BAY-204 can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Experimental Protocols
Below are detailed methodologies for key experiments involving BAY-204.
Cell Proliferation/Viability Assay
This protocol provides a general guideline for determining the effect of BAY-204 on cell proliferation or viability using a reagent such as CellTiter-Glo®.
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare a serial dilution of BAY-204 in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest BAY-204 concentration.
Remove the old medium from the cells and add the medium containing different concentrations of BAY-204 or the vehicle control.
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a luminometer.
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol describes how to assess the effect of BAY-204 on the phosphorylation of downstream targets, such as RPS6, a potential pharmacodynamic biomarker.
Materials:
Cells of interest
Complete cell culture medium
BAY-204
DMSO (vehicle control)
6-well plates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed cells in 6-well plates and allow them to adhere.
Treat cells with the desired concentrations of BAY-204 or vehicle control for the specified time.
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
Determine the protein concentration of the supernatant using a BCA assay.
Normalize protein concentrations and prepare samples for SDS-PAGE.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again with TBST.
Add ECL substrate and visualize the protein bands using an imaging system.
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
Table 1: In Vitro Potency of BAY-204
Target
ATP Concentration
IC50
CSNK1A1
10 µM
2 nM
CSNK1A1
1 mM
12 nM
Data sourced from MedChemExpress and a research abstract by Corsello et al.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No or weak effect of BAY-204 in a cell-based assay
- Inactive compound.- Incorrect concentration.- Cell line is not sensitive.- Short incubation time.
- Verify the activity of BAY-204 with a positive control cell line if available.- Perform a wide dose-response curve (e.g., 1 nM to 10 µM).- Ensure the target (CSNK1A1) is expressed in your cell line.- Increase the incubation time (e.g., up to 72 hours).
High background in enzymatic assays
- Non-specific binding.- High enzyme concentration.
- Include a no-enzyme control.- Optimize the enzyme concentration.
Inconsistent results between experiments
- Variation in cell density.- Inconsistent incubation times.- Freeze-thaw cycles of BAY-204 stock.
- Ensure consistent cell seeding density.- Standardize all incubation times.- Aliquot BAY-204 stock solution to avoid repeated freeze-thaw cycles.
Unexpected cytotoxicity
- Off-target effects at high concentrations.- Solvent (DMSO) toxicity.
- Use the lowest effective concentration of BAY-204.- Ensure the final DMSO concentration is low and consistent across all wells, including controls (typically ≤ 0.5%).
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of BAY-204.
Caption: Simplified p53 signaling pathway and the role of CSNK1A1.
Caption: General experimental workflow for testing BAY-204.
Technical Support Center: Overcoming Resistance to BAY-204 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to BAY-204, a potent and selective CSNK1α inhibitor, in cell line models. Troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to BAY-204, a potent and selective CSNK1α inhibitor, in cell line models.
Troubleshooting Guide
This guide addresses common issues observed during experiments with BAY-204, helping you identify the cause of resistance and suggesting corrective actions.
Observation/Issue
Potential Cause
Recommended Action
Decreased sensitivity to BAY-204 (Increased IC50)
1. Development of acquired resistance. 2. Cell line heterogeneity and selection of a resistant subpopulation.
1. Confirm the IC50 shift with a dose-response curve using a cell viability assay (e.g., MTT or CCK-8). 2. Investigate potential resistance mechanisms (see below). 3. Consider single-cell cloning to isolate and characterize resistant populations.
No significant cell death at high concentrations of BAY-204
Activation of pro-survival signaling pathways, such as NF-κB.
1. Assess the activation status of the NF-κB pathway via Western blot for phosphorylated p65 and IκBα. 2. Perform an NF-κB luciferase reporter assay to quantify pathway activation.
Re-growth of cell population after initial response to BAY-204
Emergence of a drug-tolerant persister cell population.
1. Analyze gene and protein expression changes in the relapsed population compared to the parental line. 2. Consider combination therapy to target potential escape pathways.
Inconsistent results between experiments
1. Variability in cell culture conditions. 2. Degradation of BAY-204 stock solution.
1. Standardize cell passage number, seeding density, and media components. 2. Prepare fresh BAY-204 stock solutions and store them appropriately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-204?
A1: BAY-204 is a selective inhibitor of Casein Kinase 1 Alpha (CSNK1α), a serine/threonine kinase involved in various cellular processes, including signal transduction pathways crucial for cancer cell survival.
Q2: What are the potential mechanisms of acquired resistance to BAY-204 in acute myeloid leukemia (AML) cell lines?
A2: While specific data on BAY-204 resistance in AML is emerging, a likely mechanism, extrapolated from studies on CSNK1α inhibitors in other cancers, is the activation of the pro-survival NF-κB signaling pathway[1][2]. This can allow cancer cells to evade apoptosis induced by BAY-204. Another potential, though less characterized, mechanism could involve mutations in the CSNK1A1 gene, which encodes CSNK1α, potentially altering drug binding or protein function[3][4].
Q3: How can I generate a BAY-204 resistant cell line for my studies?
A3: A common method is to culture a sensitive AML cell line with gradually increasing concentrations of BAY-204 over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug.
Q4: What strategies can I use to overcome BAY-204 resistance?
A4: Combination therapy is a promising approach. Based on the potential role of NF-κB in resistance, combining BAY-204 with an NF-κB inhibitor could be effective. In the context of AML, combining BAY-204 with standard-of-care agents or other targeted therapies like BCL-2 inhibitors (e.g., venetoclax) may also synergistically enhance efficacy and overcome resistance[5].
Q5: How do I confirm that the NF-κB pathway is activated in my resistant cell line?
A5: You can use several methods:
Western Blotting: To detect increased phosphorylation of key proteins in the pathway, such as p65 (RelA), and degradation of the inhibitor IκBα.
NF-κB Luciferase Reporter Assay: To quantitatively measure the transcriptional activity of NF-κB.
Immunofluorescence/IHC: To observe the nuclear translocation of the p65 subunit.
Quantitative Data Summary
The following table provides a hypothetical example of data that might be generated when characterizing a BAY-204 resistant AML cell line.
Cell Line
BAY-204 IC50 (nM)
Fold Resistance
Relative p-p65/p65 Ratio (Normalized to Sensitive)
Relative NF-κB Luciferase Activity (Fold Change)
MOLM-13 (Sensitive)
15
1
1.0
1.0
MOLM-13-BR (BAY-204 Resistant)
250
16.7
3.5
4.2
Experimental Protocols
Generation of a BAY-204 Resistant Cell Line
Objective: To develop an AML cell line with acquired resistance to BAY-204.
Methodology:
Culture the parental AML cell line (e.g., MOLM-13) in standard culture medium.
Determine the initial IC50 of BAY-204 for the parental cell line using a cell viability assay.
Begin continuous exposure of the cells to BAY-204 at a concentration equal to the IC25 (25% inhibitory concentration).
Once the cells resume a normal growth rate, gradually increase the concentration of BAY-204 in a stepwise manner.
At each step, monitor cell viability and growth. Allow the cells to adapt and recover before the next concentration increase.
Continue this process until the cells are able to proliferate in a significantly higher concentration of BAY-204 (e.g., 10-20 times the initial IC50).
Characterize the resulting resistant cell line by determining its new IC50 and comparing it to the parental line.
Maintain the resistant cell line in a medium containing a maintenance dose of BAY-204 to preserve the resistant phenotype.
Cell Viability Assay (CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY-204.
Methodology:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
Allow the cells to adhere and stabilize for 24 hours.
Prepare a serial dilution of BAY-204 in the culture medium.
Add 10 µL of the diluted BAY-204 to the respective wells, resulting in the final desired concentrations. Include a vehicle control (e.g., DMSO).
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, until a visible color change is observed.
Measure the absorbance at 450 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for NF-κB Pathway Proteins
Objective: To assess the activation state of the NF-κB pathway.
Methodology:
Culture sensitive and resistant AML cells to 70-80% confluency.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using densitometry software.
NF-κB Luciferase Reporter Assay
Objective: To quantify NF-κB transcriptional activity.
Methodology:
Co-transfect the AML cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
After 24 hours, treat the cells with BAY-204 at various concentrations for a specified period (e.g., 24 hours).
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Calculate the fold change in NF-κB activity relative to the untreated control.
Visualizations
Caption: Troubleshooting workflow for investigating and overcoming BAY-204 resistance.
Caption: NF-κB signaling pathway and its potential role in mediating resistance to BAY-204.
Technical Support Center: Interpreting Unexpected Results with BAY-204
Introduction This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments involv...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments involving BAY-204. The following guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Question
Answer
1. What is the primary mechanism of action for BAY-204?
BAY-204 is an investigational compound. Based on available information, it is being explored in the context of Alzheimer's Disease Psychosis. Its precise mechanism of action is still under investigation in ongoing clinical trials.[1][2]
2. What are the potential off-target effects of BAY-204?
Specific off-target effects for BAY-204 have not been publicly disclosed. However, as with any small molecule inhibitor, off-target activity is a possibility. It is crucial to perform comprehensive selectivity profiling and consider that unexpected phenotypes may arise from engagement with unintended targets.[3][4][5]
3. How can I confirm target engagement of BAY-204 in my cellular model?
The Cellular Thermal Shift Assay (CETSA) is a robust method to confirm direct binding of a compound to its target protein in a cellular environment. This technique relies on the principle that ligand binding increases the thermal stability of the target protein.
4. What are common sources of variability in in vitro assays with BAY-204?
Variability can stem from multiple factors including cell passage number, reagent quality, incubation times, and plasticware. Implementing a Quality by Design (QbD) approach can help identify and control these variables to ensure assay robustness.
Troubleshooting Unexpected Results
Issue 1: Inconsistent IC50 values in cell-based assays.
Possible Causes and Solutions:
Cause
Troubleshooting Step
Cell Health and Passage Number
Ensure cells are healthy, within a consistent and low passage number range, and free from contamination. High passage numbers can lead to genetic drift and altered drug responses.
Compound Stability
Verify the stability of BAY-204 in your specific cell culture medium over the time course of the experiment. Degradation of the compound can lead to a rightward shift in the dose-response curve.
Assay Readout Interference
Determine if BAY-204 interferes with the assay detection method (e.g., fluorescence, luminescence). Run controls with the compound in the absence of cells to check for background signal.
Inconsistent Seeding Density
Optimize and strictly control the cell seeding density. Over- or under-confluent monolayers can significantly impact drug sensitivity.
Issue 2: Discrepancy between biochemical and cellular assay results.
Possible Causes and Solutions:
Cause
Troubleshooting Step
Cell Permeability
BAY-204 may have poor cell permeability, leading to lower potency in cellular assays compared to biochemical assays with purified protein. Consider performing permeability assays (e.g., PAMPA) to assess this.
Efflux Pump Activity
The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its intracellular concentration and apparent potency. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Intracellular Metabolism
BAY-204 could be metabolized by the cells into less active or inactive forms. LC-MS/MS analysis of cell lysates after treatment can be used to investigate the metabolic fate of the compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the target engagement of BAY-204 in intact cells.
Methodology:
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or a range of BAY-204 concentrations for a predetermined time.
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.
Lysate Preparation (Optional): Cells can be lysed to perform the assay on the soluble protein fraction.
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Protein Solubilization: Lyse the cells by freeze-thaw cycles or sonication to release soluble proteins.
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated proteins.
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both vehicle and BAY-204 treated samples. A shift in the melting curve to a higher temperature in the presence of BAY-204 indicates target engagement.
Visualizations
Logical Troubleshooting Workflow for Inconsistent IC50 Values
Technical Support Center: Navigating In Vivo Studies
Important Notice: Information regarding a specific compound designated "BAY-204" is not publicly available in the scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based...
Author: BenchChem Technical Support Team. Date: November 2025
Important Notice: Information regarding a specific compound designated "BAY-204" is not publicly available in the scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of in vivo toxicology and preclinical drug development. These guidelines are intended to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vivo experiments.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common issues related to in vivo toxicity.
Problem 1: Unexpected Animal Morbidity or Mortality
Question: We observed a higher-than-expected rate of morbidity/mortality in our animal cohort following compound administration. How should we proceed?
Troubleshooting Steps:
Immediate Action:
Humanely euthanize animals that meet the criteria for severe distress as defined in your approved animal care and use protocol.
Halt further dosing in the affected cohort.
Collect tissue samples for histopathological analysis from both affected and control animals.
Investigation Workflow:
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Detailed Protocol for Dose-Range Finding Study:
Objective: To determine the maximum tolerated dose (MTD) and identify a dose range for efficacy studies.
Methodology:
Select a small group of animals (n=3-5 per group).
Administer a wide range of doses, starting from a low, predicted-to-be-safe dose and escalating to doses expected to induce toxicity.
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
Collect blood samples for hematology and clinical chemistry analysis at baseline and at the end of the study.
Perform a full necropsy and histopathological examination of major organs.
Data Analysis: Correlate clinical observations and pathological findings with the administered dose to establish the MTD.
Problem 2: Lack of Efficacy at Non-Toxic Doses
Question: Our compound is well-tolerated, but we are not observing the expected therapeutic effect. What are the potential reasons?
Troubleshooting Steps:
Verify Target Engagement:
Confirm that the compound is reaching the target tissue/organ at a sufficient concentration.
Measure compound levels in plasma and target tissues (pharmacokinetics).
Assess downstream biomarkers to confirm modulation of the intended signaling pathway.
Re-evaluate the Animal Model:
Ensure the chosen animal model accurately recapitulates the human disease pathophysiology.
Consider the expression and function of the drug target in the selected species.
Investigate Formulation and Delivery:
Poor solubility or stability of the compound can limit its bioavailability.
Consider alternative formulations or delivery routes to improve exposure.[1]
Caption: Logical steps to address a lack of in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: How can we proactively design our in vivo studies to minimize toxicity?
A1: A well-designed study is crucial for minimizing toxicity and obtaining meaningful data.
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental.[2][3][4] Biologically based dose-response (BBDR) models can help in understanding the mechanism of toxicity and predicting low-dose effects, though they have limitations.[2]
Formulation Strategy: The choice of vehicle and formulation can significantly impact the toxicity profile of a compound. For instance, using nanocarriers or prodrug designs can help in targeted delivery and reduce systemic exposure.
Understanding the Mechanism of Action: A thorough understanding of the compound's mechanism of action, including potential off-target effects, is critical. Off-target toxicity is a common reason for the failure of drug candidates in clinical trials.
Q2: What are the key considerations for selecting an appropriate animal model?
A2: The choice of animal model should be guided by its ability to predict human responses.
Consideration
Description
Target Homology
The amino acid sequence and structure of the drug target should be highly conserved between the animal model and humans.
Disease Phenotype
The model should exhibit a disease phenotype that is relevant to the human condition being studied.
Metabolic Profile
The metabolic pathways for the compound in the animal model should be similar to those in humans to ensure a relevant pharmacokinetic profile.
Q3: What are the common signs of toxicity to monitor in laboratory animals?
A3: Regular and careful monitoring of animals is essential for early detection of toxicity.
Category
Clinical Signs
General
Weight loss, decreased food and water intake, lethargy, hunched posture, ruffled fur.
Gastrointestinal
Diarrhea, constipation, changes in fecal consistency.
Neurological
Ataxia, tremors, seizures, altered gait.
Dermal
Skin irritation, hair loss, lesions at the injection site.
Q4: How can we differentiate between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target effects is a key challenge in drug development.
On-target toxicity results from the modulation of the intended therapeutic target. This can often be managed by reducing the dose or modifying the treatment schedule.
Off-target toxicity arises from the interaction of the drug with unintended biological molecules. Identifying off-target interactions often requires specialized screening assays and can necessitate chemical modification of the drug candidate to improve its selectivity.
Experimental Protocol: In Vivo Maximum Tolerated Dose (MTD) Study
1. Objective:
To determine the highest dose of a test compound that does not cause unacceptable toxicity over a defined period.
2. Materials:
Test compound
Vehicle for formulation
Appropriate animal model (e.g., mice, rats)
Standard laboratory equipment for animal housing, dosing, and monitoring.
3. Methodology:
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and multiple dose levels of the test compound). A typical study might include 3-5 animals per sex per group.
Dose Preparation and Administration:
Prepare fresh formulations of the test compound at the desired concentrations.
Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
Monitoring:
Record body weights daily.
Perform daily clinical observations for signs of toxicity.
Monitor food and water consumption.
Terminal Procedures:
At the end of the study period (e.g., 7-14 days), collect blood for hematology and clinical chemistry analysis.
Perform a gross necropsy on all animals.
Collect major organs and tissues for histopathological examination.
4. Data Analysis:
Analyze body weight changes, clinical observations, and clinical pathology data to identify dose-dependent trends.
The MTD is typically defined as the highest dose that results in no more than a 10% weight loss and does not produce mortality or other signs of severe toxicity.
Technical Support Center: Regorafenib (as a proxy for BAY-204)
Disclaimer: Information for the experimental compound BAY-204 is not publicly available. This technical support guide has been created using publicly accessible data for Regorafenib (Stivarga®) , a multi-kinase inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Information for the experimental compound BAY-204 is not publicly available. This technical support guide has been created using publicly accessible data for Regorafenib (Stivarga®) , a multi-kinase inhibitor developed by Bayer, as a representative experimental compound. The protocols and troubleshooting advice provided are based on preclinical studies of Regorafenib and are intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Regorafenib?
Regorafenib is an oral multi-kinase inhibitor that targets various protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its primary mechanism involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Angiopoietin Receptor (TIE2), Platelet-Derived Growth Factor Receptor (PDGFR-β), and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] By blocking these signaling pathways, Regorafenib can inhibit tumor cell proliferation, neovascularization, and metastasis.
Q2: Which signaling pathways are most affected by Regorafenib?
Regorafenib impacts multiple critical signaling pathways in cancer cells:
Angiogenesis Signaling: Primarily through the inhibition of VEGFR and TIE2, disrupting the formation of new blood vessels that supply tumors.
Oncogenic Signaling: By targeting kinases such as KIT, RET, and BRAF, which are involved in tumor cell growth and survival.
Tumor Microenvironment and Metastasis: Through the inhibition of PDGFR-β and FGFR, which play a role in the tumor stroma and metastatic processes.
MAPK/ERK Pathway: Regorafenib has been shown to reduce the phosphorylation of ERK, a key component of this pro-proliferative pathway.
Q3: What are the expected IC50 values for Regorafenib in vitro?
The half-maximal inhibitory concentration (IC50) of Regorafenib can vary significantly depending on the cell line and the specific assay conditions. It is crucial to determine the IC50 empirically in your experimental system. The following table summarizes reported IC50 values from various studies.
Data Presentation: Regorafenib IC50 Values
Cell Line
Cancer Type
Assay Type
Reported IC50
Reference
HCT-116
Colorectal Cancer
Proliferation Assay
~3 µM
SW480
Colorectal Cancer
Proliferation Assay
~5.5 µM
Caco-2
Colorectal Cancer
Proliferation Assay
~5 µM
HT-29
Colorectal Cancer
Proliferation Assay
~6 µM
HuH-7
Hepatocellular Carcinoma
Proliferation Assay
Varies (sensitive)
HepG2
Hepatocellular Carcinoma
Proliferation Assay
Varies
PLC/PRF/5
Hepatocellular Carcinoma
Proliferation Assay
Varies
HUVEC
Endothelial Cells
Proliferation Assay (VEGF-stimulated)
~3 nM
NIH-3T3/VEGFR2
Fibroblasts (engineered)
VEGFR2 Autophosphorylation
3 nM
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/proliferation assays.
Potential Cause: Compound precipitation.
Troubleshooting Step: Visually inspect the media for any precipitate after adding Regorafenib. Prepare a fresh stock solution in a suitable solvent like DMSO and ensure the final concentration of the solvent in the media is low (e.g., <0.1%) and consistent across all wells. Avoid repeated freeze-thaw cycles of the stock solution.
Potential Cause: Cell health and passage number.
Troubleshooting Step: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use cells with a low passage number to maintain consistency, as high passage numbers can lead to phenotypic drift.
Potential Cause: Edge effects on microplates.
Troubleshooting Step: Avoid using the outermost wells of the microplate, as they are more susceptible to evaporation. If their use is unavoidable, ensure proper sealing of the plate and maintain a humidified environment in the incubator.
Issue 2: Difficulty in detecting changes in protein phosphorylation by Western Blot.
Potential Cause: Low abundance of phosphorylated protein.
Troubleshooting Step: Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg). Use a more sensitive chemiluminescent substrate for detection.
Potential Cause: Interference from blocking buffer.
Troubleshooting Step: Milk-based blocking buffers contain casein, a phosphoprotein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.
Potential Cause: Interference from buffer components.
Troubleshooting Step: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-antibodies. Use Tris-based buffers (TBS or TBST) for all washing steps and antibody dilutions.
Issue 3: High cytotoxicity observed at concentrations expected to be non-toxic.
Potential Cause: Off-target effects.
Troubleshooting Step: While Regorafenib is a multi-kinase inhibitor, unexpected cytotoxicity could be due to off-target effects specific to your cell line. Consider performing a broader kinase inhibition profiling or using a rescue experiment by overexpressing the intended target to see if the cytotoxic effect is mitigated.
Potential Cause: Cell line sensitivity.
Troubleshooting Step: The sensitivity to a kinase inhibitor can vary greatly between different cell lines. It is recommended to perform a dose-response curve for each new cell line to determine its specific sensitivity to Regorafenib.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Crystal Violet)
This protocol is adapted from studies on colorectal cancer cell lines.
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
Compound Preparation: Prepare a stock solution of Regorafenib in DMSO (e.g., 10 mM). Create a serial dilution of Regorafenib in your complete cell culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of Regorafenib. Include a vehicle control (medium with the same final concentration of DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Staining:
Gently wash the cells with PBS.
Fix the cells with 1% glutaraldehyde in PBS for 15 minutes.
Stain the cells with 0.1% crystal violet solution for 30 minutes.
Destaining and Measurement:
Wash the plate with water to remove excess stain.
Lyse the cells with 0.2% Triton X-100 for 90 minutes.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of Phosphorylated ERK (p-ERK)
This protocol is based on the analysis of MAPK pathway inhibition.
Cell Lysis: After treating cells with Regorafenib for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is a general guideline based on preclinical studies in mice.
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
Compound Preparation and Administration:
Prepare a formulation of Regorafenib for oral administration. A common vehicle is a mixture of Transcutol, Cremophor, and saline.
Administer Regorafenib daily by oral gavage at a dose determined by preliminary studies (e.g., 10-30 mg/kg). The control group should receive the vehicle alone.
Monitoring:
Measure tumor volume with calipers every 2-3 days.
Monitor the body weight of the mice as an indicator of toxicity.
Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
Data Analysis: Compare the tumor growth rates between the treated and control groups.
Mandatory Visualizations
Caption: Regorafenib inhibits multiple receptor tyrosine kinases and intracellular kinases.
A Comparative Analysis of BAY-204 and D4476 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of two investigational compounds, BAY-204 and D4476, in the context of Acute Myeloid Leukemia (AML...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational compounds, BAY-204 and D4476, in the context of Acute Myeloid Leukemia (AML). Both molecules target Casein Kinase 1α (CK1α), a serine/threonine kinase implicated in the proliferation and survival of leukemia cells. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds.
Efficacy and Potency: A Quantitative Comparison
BAY-204 and D4476 have both demonstrated inhibitory activity against CK1α, a critical enzyme in AML cell survival. The following table summarizes their key efficacy parameters based on available preclinical data.
Selectively kills Leukemia Stem Cells over normal hematopoietic stem and progenitor cells.[2] Induces cytotoxicity in various MM cell lines.
Note: A direct head-to-head comparison of BAY-204 and D4476 in the same experimental setting is not publicly available. The provided IC50 values were determined under different assay conditions and for BAY-204, the specific AML cell lines tested were not detailed in the available resources.
Mechanism of Action: Targeting the CSNK1α Signaling Pathway
In Acute Myeloid Leukemia, the aberrant activity of the CSNK1α signaling pathway contributes to the survival and proliferation of leukemic cells. Both BAY-204 and D4476 exert their anti-leukemic effects by inhibiting this kinase.
The inhibition of CSNK1α is understood to have a p53-dependent therapeutic effect in AML. By blocking CSNK1α, these inhibitors can lead to the activation of the tumor suppressor protein p53, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Below is a diagram illustrating the simplified signaling pathway and the points of intervention for BAY-204 and D4476.
Caption: Simplified CSNK1α signaling pathway in AML and inhibition by BAY-204 and D4476.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell-Free Kinase Assay (for IC50 determination of D4476)
Objective: To determine the concentration of D4476 required to inhibit 50% of CK1δ activity in a cell-free system.
Methodology:
The kinase reaction is initiated by adding a solution containing CK1δ enzyme, a peptide substrate, and ATP.
Varying concentrations of D4476 are added to the reaction mixture.
The reaction is incubated at a controlled temperature to allow for substrate phosphorylation.
The extent of phosphorylation is quantified, typically using radioisotope-labeled ATP or a fluorescence-based method.
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (General Protocol)
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
AML cells are seeded in multi-well plates at a predetermined density.
The cells are treated with a range of concentrations of the test compound (e.g., BAY-204 or D4476) or a vehicle control.
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.
The results are expressed as a percentage of viable cells relative to the vehicle-treated control.
The following diagram illustrates a general workflow for evaluating the efficacy of a kinase inhibitor in AML.
Caption: General experimental workflow for assessing the efficacy of a kinase inhibitor in AML.
Conclusion
Both BAY-204 and D4476 show promise as inhibitors of CSNK1α for the potential treatment of AML. Based on the available data, BAY-204 appears to be a more potent inhibitor in a cell-free assay. However, a definitive comparison of their therapeutic potential requires direct head-to-head studies in relevant AML models. The information and methodologies provided in this guide are intended to serve as a resource for researchers in the field of drug development for AML. Further investigation into the efficacy, selectivity, and safety of these compounds is warranted.
Validating BAY-204 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of BAY-204, a potent and selective inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of BAY-204, a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α). The following sections detail BAY-204's performance characteristics, compare it with alternative inhibitors, and provide detailed protocols for key validation assays.
Introduction to BAY-204 and its Target: CSNK1α
BAY-204 (also known as BRD3727) is an ATP-competitive inhibitor of CSNK1α, a serine/threonine kinase implicated in various cellular processes, including the regulation of signaling pathways critical in cancer, such as the Wnt/β-catenin and p53 pathways.[1][2] Dysregulation of CSNK1α activity has been particularly associated with the pathogenesis of acute myeloid leukemia (AML), making it a promising therapeutic target.[1][3][4] Validating that a compound like BAY-204 effectively engages CSNK1α within the complex environment of a living cell is a critical step in its development as a therapeutic agent.
Performance of BAY-204 and Comparative Compounds
To objectively assess the efficacy and selectivity of BAY-204, its performance is compared against other known casein kinase inhibitors. This comparison focuses on their biochemical potency and cellular activity.
Compound
Target(s)
Biochemical IC50
Cellular Activity (EC50)
Reference
BAY-204
CSNK1α
2 nM (at 10 µM ATP), 12 nM (at 1 mM ATP)
Data not publicly available
SR-3029
CK1δ/ε
44 nM (CK1δ), 260 nM (CK1ε)
86 nM (A375 cells)
MU1742
CK1α, CK1δ, CK1ε
Data not publicly available
Potent inhibitor with high selectivity for CK1α
Experimental Protocols for Target Engagement Validation
Several robust methods can be employed to confirm and quantify the interaction of BAY-204 with CSNK1α in cells. The following are detailed protocols for highly relevant assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: When a ligand binds to its target protein, the protein's stability against heat-induced denaturation increases. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the measurement of the soluble fraction of the target protein.
Detailed Protocol:
Cell Culture and Treatment:
Culture AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media.
Treat cells with varying concentrations of BAY-204 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
Heat Treatment:
Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the samples at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
Cell Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles.
Separate the soluble and aggregated protein fractions by centrifugation.
Collect the supernatant (soluble fraction) and determine the protein concentration.
Western Blot Analysis:
Denature the soluble protein samples and separate them by SDS-PAGE.
Transfer the proteins to a membrane and probe with a primary antibody specific for CSNK1α.
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.
Quantify the band intensities to determine the amount of soluble CSNK1α at each temperature.
Data Analysis:
Plot the percentage of soluble CSNK1α against the temperature to generate a melting curve.
A shift in the melting curve to a higher temperature in the presence of BAY-204 indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).
Principle: A NanoLuc® luciferase-tagged target protein (CSNK1α-NanoLuc®) and a fluorescently labeled tracer that binds to the target are co-expressed in cells. When the tracer binds to the fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
Cell Preparation and Transfection:
Seed HEK293 cells into a multi-well plate.
Transfect the cells with a vector encoding the CSNK1α-NanoLuc® fusion protein.
Incubate for 24 hours to allow for protein expression.
Assay Setup:
Prepare serial dilutions of BAY-204.
Add the NanoBRET™ tracer and the diluted BAY-204 to the cells.
Incubate the plate to allow the binding to reach equilibrium.
BRET Measurement:
Add the NanoBRET™ substrate to the wells.
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Plot the BRET ratio against the concentration of BAY-204 to generate a dose-response curve and determine the IC50 value for target engagement.
In-Cell Kinase Activity Assay
This assay directly measures the enzymatic activity of CSNK1α within the cell and the effect of an inhibitor.
Principle: The phosphorylation of a specific CSNK1α substrate is measured in cell lysates after treatment with an inhibitor. A decrease in substrate phosphorylation indicates inhibition of the kinase.
Detailed Protocol:
Cell Treatment and Lysis:
Treat cells with different concentrations of BAY-204.
Lyse the cells to release the intracellular contents.
Kinase Reaction:
Add a specific substrate for CSNK1α and ATP to the cell lysates.
Incubate to allow the phosphorylation reaction to occur.
Detection of Phosphorylation:
Use a phospho-specific antibody to detect the phosphorylated substrate via methods such as ELISA, Western blot, or a fluorescence-based readout.
Data Analysis:
Quantify the level of substrate phosphorylation at each inhibitor concentration.
Plot the phosphorylation signal against the BAY-204 concentration to determine the IC50 for kinase inhibition in a cellular context.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the context of target engagement validation.
CSNK1α Signaling Pathway in AML
CSNK1α is a key regulator of multiple signaling pathways implicated in the survival and proliferation of AML cells. Notably, it plays a complex role in the Wnt/β-catenin and p53 signaling pathways. In the Wnt pathway, CSNK1α can act as both a positive and negative regulator. It is also involved in the phosphorylation and subsequent degradation of p53. Inhibition of CSNK1α in AML has been shown to activate p53, leading to the elimination of leukemia cells.
Reproducibility in AML Therapeutics: A Comparative Analysis of BAY-204 and Alternative Agents
For Immediate Release This guide provides a comparative overview of the experimental data available for BAY-204, a novel Casein Kinase 1 alpha (CSNK1α) inhibitor, and other therapeutic agents for Acute Myeloid Leukemia (...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative overview of the experimental data available for BAY-204, a novel Casein Kinase 1 alpha (CSNK1α) inhibitor, and other therapeutic agents for Acute Myeloid Leukemia (AML). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of experimental findings based on publicly available data.
A significant challenge in evaluating the reproducibility of BAY-204's experimental results is the limited availability of detailed, peer-reviewed publications. The primary sources of information are currently a patent application and a conference abstract, which, while informative, do not provide the in-depth experimental protocols and datasets necessary for a comprehensive reproducibility assessment.
This guide will summarize the available data for BAY-204 and compare it with established and emerging AML therapies for which more extensive peer-reviewed data is available. These alternatives include another CSNK1α inhibitor, D4476, the BCL-2 inhibitor Venetoclax, the FLT3 inhibitor Gilteritinib, and IDH1/2 inhibitors Ivosidenib and Enasidenib.
Comparative Efficacy and Performance Data
The following tables summarize the quantitative data for BAY-204 and its alternatives. It is important to note that the data for BAY-204 is preliminary and has not been subjected to the same level of peer review as the data for the other compounds.
Table 2: Clinical Efficacy of Alternative AML Therapies
Compound
Target
Patient Population
Key Outcomes
Source
Venetoclax (in combination with Azacitidine)
BCL-2
Newly diagnosed AML, ineligible for intensive chemotherapy
Median Overall Survival (OS): 14.7 months vs. 9.6 months with azacitidine alone. Complete Remission (CR) + CR with incomplete hematologic recovery (CRi): 66.4%
Gilteritinib
FLT3
Relapsed/refractory FLT3-mutated AML
Median OS: 9.3 months vs. 5.6 months with chemotherapy. CR with full or partial hematologic recovery: 34%
Ivosidenib (in combination with Azacitidine)
IDH1
Newly diagnosed IDH1-mutated AML, ineligible for intensive chemotherapy
Median OS: 29.3 months vs. 7.9 months with placebo + azacitidine. CR rate: 47%
Enasidenib
IDH2
Relapsed/refractory IDH2-mutated AML
Overall Response Rate (ORR): 40.3%. Median OS: 9.3 months.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
CSNK1A1 Signaling Pathway in AML
General Experimental Workflow for AML Drug Evaluation
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to assessing the validity of research findings. Below are generalized protocols for key experiments used in the evaluation of anti-AML agents, based on methods described in the cited literature.
In Vitro Drug Sensitivity and Viability Assay
Cell Culture : AML cell lines (e.g., MOLM-14, MV4-11) or primary patient-derived AML cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and cytokines).
Drug Preparation : A stock solution of the test compound (e.g., BAY-204, D4476) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in culture medium.
Treatment : Cells are seeded in 96-well plates and treated with a range of drug concentrations. A vehicle control (e.g., DMSO) is included.
Incubation : Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
Viability Assessment : Cell viability is measured using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
Data Analysis : The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
AML Patient-Derived Xenograft (PDX) Model
Animal Model : Immunodeficient mice (e.g., NOD/SCID or NSG) are used to minimize rejection of human cells. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
Cell Implantation : Primary AML patient cells are injected intravenously or intra-femorally into the mice.
Engraftment Monitoring : Engraftment of human AML cells is monitored by flow cytometry of peripheral blood for human-specific markers (e.g., hCD45).
Drug Administration : Once engraftment is confirmed, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
Efficacy Evaluation : Treatment efficacy is assessed by monitoring tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and overall survival.
Endpoint Analysis : At the end of the study, tissues such as bone marrow, spleen, and liver are harvested for histological analysis and to determine the extent of leukemic infiltration.
Conclusion
While BAY-204 shows promise as a potent CSNK1α inhibitor, the current lack of comprehensive, peer-reviewed data makes it difficult to fully assess the reproducibility of its experimental results. In contrast, alternative AML therapies such as Venetoclax, Gilteritinib, Ivosidenib, and Enasidenib have undergone extensive preclinical and clinical evaluation, with a substantial body of reproducible data available in the public domain. Further publication of detailed experimental findings for BAY-204 will be crucial for the scientific community to independently validate and build upon these initial discoveries.
A Comparative Guide to the Preclinical Cross-Validation of BAY-204 in Oncology and Neurology Models
Introduction The development of novel therapeutic agents requires rigorous preclinical evaluation across a variety of models to predict clinical efficacy and safety. This guide provides a comparative overview of the hypo...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The development of novel therapeutic agents requires rigorous preclinical evaluation across a variety of models to predict clinical efficacy and safety. This guide provides a comparative overview of the hypothetical compound BAY-204 in two distinct therapeutic areas: oncology and neurology. While "BAY-204" does not correspond to a publicly known therapeutic agent, this document serves as a framework for the cross-validation of a drug's activity in different disease models, adhering to best practices in data presentation and experimental documentation. For the purposes of this guide, we will explore the activity of a hypothetical BAY-204 as a targeted radionuclide therapy in oncology and as a novel antipsychotic in neurology.
Part 1: BAY-204 in Oncology - A Targeted Alpha Therapy for Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often diagnosed at advanced stages.[1][2] Targeted therapies are a key focus of research.[3][4][5] Glypican-3 (GPC3) is a promising therapeutic target as it is highly expressed on the surface of HCC cells but not on healthy liver cells. Here, we present a hypothetical evaluation of BAY-204, a targeted alpha therapy consisting of a GPC3-targeting antibody conjugated to a potent alpha-emitting radionuclide.
Proposed Mechanism of Action
BAY-204 is designed to selectively bind to GPC3-expressing tumor cells. Upon binding, the alpha-emitting radionuclide payload delivers high-energy, localized radiation, inducing double-strand DNA breaks and subsequent cancer cell death. This targeted approach aims to maximize anti-tumor activity while minimizing off-target toxicity.
Data Presentation: Comparative Efficacy in Preclinical HCC Models
The following tables summarize the hypothetical in vitro and in vivo activity of BAY-204 compared to a standard-of-care tyrosine kinase inhibitor (TKI).
Table 1: In Vitro Cytotoxicity of BAY-204 in GPC3-Positive HCC Cell Lines
Cell Line
GPC3 Expression
BAY-204 IC50 (nM)
Standard TKI IC50 (µM)
HepG2
High
0.5
5.2
Huh7
High
0.8
6.8
PLC/PRF/5
Moderate
2.1
7.5
HLE
Low/Negative
>100
8.1
Table 2: In Vivo Anti-Tumor Efficacy of BAY-204 in a HepG2 Xenograft Model
Treatment Group
Dose & Schedule
Mean Tumor Volume Change (%)
Tumor Growth Inhibition (%)
Median Survival (Days)
Vehicle Control
N/A
+1500
0
25
Standard TKI
10 mg/kg, daily
+600
60
40
BAY-204
100 µCi/kg, single dose
-20
108
65
Experimental Protocols
1. In Vitro Cytotoxicity Assay
Cell Culture: HCC cell lines (HepG2, Huh7, PLC/PRF/5, HLE) are cultured in appropriate media.
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of BAY-204 or the standard TKI for 72 hours.
Viability Assessment: Cell viability is measured using a commercial MTS assay, which determines the metabolic activity of the cells.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. In Vivo Xenograft Model
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
Tumor Implantation: 5 x 10^6 HepG2 cells are implanted subcutaneously into the flank of each mouse.
Treatment: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups. BAY-204 is administered as a single intravenous injection, while the standard TKI is given daily via oral gavage.
Efficacy Evaluation: Tumor volume is measured twice weekly with calipers. Body weight is monitored as a measure of toxicity. Survival is monitored until a pre-defined endpoint.
Statistical Analysis: Tumor growth inhibition and survival curves are analyzed using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of BAY-204 in GPC3-positive HCC cells.
Caption: Experimental workflow for the in vivo evaluation of BAY-204.
Part 2: BAY-204 in Neurology - A Novel Agent for Alzheimer's Disease Psychosis
Psychosis, including hallucinations and delusions, is a common and distressing symptom of Alzheimer's disease (AD), affecting a significant portion of patients. Current treatments have limitations, highlighting the need for novel therapeutic approaches. In this section, we evaluate a hypothetical BAY-204 as a novel agent for Alzheimer's disease psychosis (ADP), with a proposed mechanism targeting synaptic dysfunction.
Proposed Mechanism of Action
The pathophysiology of ADP is complex and involves multiple neurotransmitter systems and signaling pathways, including those related to synaptic protein levels and cholinergic function. We hypothesize that BAY-204 acts as a modulator of synaptic vesicle trafficking, enhancing neurotransmitter release in key brain regions implicated in psychosis, thereby restoring normal synaptic function.
Data Presentation: Comparative Efficacy in Preclinical Models of Psychosis
The following tables present hypothetical data comparing BAY-204 to a standard atypical antipsychotic in animal models relevant to psychosis.
Table 3: Effect of BAY-204 on Psychostimulant-Induced Hyperlocomotion in Mice
Treatment Group
Dose (mg/kg)
Reduction in Hyperlocomotion (%)
Vehicle Control
N/A
0
Atypical Antipsychotic
1.0
65
BAY-204
5.0
70
BAY-204
10.0
85
Table 4: Effect of BAY-204 on Prepulse Inhibition (PPI) Deficits in a Pharmacological Model
Treatment Group
Dose (mg/kg)
Reversal of PPI Deficit (%)
Vehicle Control
N/A
0
Atypical Antipsychotic
1.0
55
BAY-204
5.0
60
BAY-204
10.0
75
Experimental Protocols
1. Psychostimulant-Induced Hyperlocomotion
Animal Model: Male Swiss mice are used.
Procedure: Mice are pre-treated with BAY-204, a standard atypical antipsychotic, or vehicle. After a set period, a psychostimulant (e.g., amphetamine or ketamine) is administered to induce hyperlocomotion.
Behavioral Assessment: Locomotor activity is recorded for 60-90 minutes in an open-field arena equipped with infrared beams.
Data Analysis: The total distance traveled is compared between treatment groups to determine the percentage reduction in hyperlocomotion.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Animal Model: Rats are often used for this paradigm.
Procedure: Animals are treated with a substance known to disrupt PPI (e.g., a dopamine agonist or NMDA antagonist) to model the sensorimotor gating deficits seen in psychosis. This is followed by treatment with BAY-204, a standard antipsychotic, or vehicle.
Behavioral Assessment: The startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse.
Data Analysis: The percentage of PPI is calculated, and the ability of BAY-204 to reverse the drug-induced deficit is determined.
Visualizations
Caption: Hypothetical mechanism of BAY-204 at the synapse.
Caption: General workflow for preclinical models of psychosis.
Benchmarking BAY-204: A Comparative Guide for Researchers
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the selective inhibition of Casein Kinase 1 alpha (CSNK1α) has emerged as a promising strategy. This guide provides a comparative performance analy...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the selective inhibition of Casein Kinase 1 alpha (CSNK1α) has emerged as a promising strategy. This guide provides a comparative performance analysis of BAY-204, a potent CSNK1α inhibitor, against other known inhibitors of the same kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development.
Performance Comparison of CSNK1α Inhibitors
The potency of BAY-204 and other selected CSNK1α inhibitors is summarized in the table below, with data compiled from various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Note: The inhibitory activity of ATP-competitive inhibitors is influenced by the concentration of ATP in the assay. Direct comparison of IC50 values should be made with caution when ATP concentrations are not standardized across studies.
CSNK1α Signaling Pathway in AML
The diagram below illustrates the central role of CSNK1α in signaling pathways relevant to Acute Myeloid Leukemia. CSNK1α is a critical regulator of various cellular processes, including p53 and β-catenin signaling, which are often dysregulated in AML. Inhibition of CSNK1α can lead to the stabilization of p53, promoting apoptosis in leukemia cells.
Caption: CSNK1α signaling in AML.
Experimental Protocols
The determination of IC50 values is a critical component of inhibitor characterization. Below is a generalized protocol for an in vitro kinase assay to assess the inhibitory activity of compounds against CSNK1α.
In Vitro CSNK1α Kinase Assay Protocol
This protocol is adapted from standard kinase assay methodologies and can be optimized for specific laboratory conditions and reagents.
1. Materials and Reagents:
Recombinant human CSNK1α enzyme
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
Substrate (e.g., a specific peptide substrate for CSNK1α or a generic substrate like α-casein)
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assays) or non-radioactive ATP
Test compounds (e.g., BAY-204) dissolved in DMSO
96-well or 384-well assay plates
Phosphocellulose paper or other capture membrane (for radiometric assays)
Scintillation counter or luminescence/fluorescence plate reader
ADP-Glo™ Kinase Assay Kit (Promega) or similar (for non-radiometric detection of kinase activity)
2. Assay Procedure (Radiometric):
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
Reaction Setup: In each well of the assay plate, combine the kinase buffer, recombinant CSNK1α enzyme, and the peptide substrate.
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to a final desired concentration (e.g., 10 µM or 1 mM).
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
3. Assay Procedure (Non-Radiometric using ADP-Glo™):
Compound and Reaction Setup: Follow steps 1-3 as described for the radiometric assay, using only non-radioactive ATP.
Kinase Reaction: Initiate the reaction by adding ATP to the wells.
Incubation: Incubate at 30°C for the optimized reaction time.
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
4. Data Analysis:
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Investigational CSNK1α Inhibitor BAY-204 for Acute Myeloid Leukemia: A Comparative Overview
While specific Phase 1 clinical trial data for the investigational compound BAY-204 (also known as BRD3727) in acute myeloid leukemia (AML) is not publicly available at this time, this guide provides a comparative overvi...
Author: BenchChem Technical Support Team. Date: November 2025
While specific Phase 1 clinical trial data for the investigational compound BAY-204 (also known as BRD3727) in acute myeloid leukemia (AML) is not publicly available at this time, this guide provides a comparative overview of its proposed mechanism of action, the current standard of care for AML, and other investigational therapies in development. This information is intended for researchers, scientists, and drug development professionals.
Introduction to BAY-204 and CSNK1α Inhibition
BAY-204 is a potent and selective inhibitor of Casein Kinase 1 alpha (CSNK1α). Preclinical studies have identified CSNK1α as a potential therapeutic target in AML. The rationale for its inhibition lies in its role in cellular processes that are critical for the survival of leukemia cells.
Inhibition of CSNK1α has been shown to have p53-dependent therapeutic efficacy in AML.[1] The proposed mechanism involves the activation of the tumor suppressor protein p53 and a decrease in the phosphorylation of the ribosomal protein S6, leading to the selective elimination of leukemia cells.[1] This targeted approach offers the potential for a more specific and less toxic treatment compared to traditional chemotherapy.
Current Treatment Landscape for Acute Myeloid Leukemia
The standard of care for AML typically involves two phases: remission induction therapy and consolidation therapy. The goal of induction is to achieve a complete remission, while consolidation aims to eliminate any remaining leukemia cells and prevent relapse.[2][3]
Standard First-Line Therapies
The most common induction regimen, particularly for younger and fitter patients, is a combination of chemotherapy drugs known as "7+3".[3] This regimen consists of:
Cytarabine: Administered as a continuous intravenous infusion for seven days.
An anthracycline: Such as daunorubicin or idarubicin, administered for the first three days.
For certain patient populations, targeted therapies have been incorporated into the frontline setting. These include FLT3 inhibitors for patients with FLT3 mutations and gemtuzumab ozogamicin, an antibody-drug conjugate targeting CD33.
For older patients or those unfit for intensive chemotherapy, lower-intensity options are available, such as hypomethylating agents (azacitidine, decitabine) often in combination with the BCL-2 inhibitor venetoclax.
Table 1: Standard of Care for Newly Diagnosed Acute Myeloid Leukemia
Treatment Regimen
Patient Population
Typical Response Rates (Complete Remission)
Key Considerations
Intensive Chemotherapy (7+3)
Younger (<60 years), fit patients
60-80%
Significant myelosuppression and other toxicities.
Older (>60 years), fit patients
33-60%
Higher risk of treatment-related mortality.
Hypomethylating Agents + Venetoclax
Older, unfit patients
~65%
Generally better tolerated than intensive chemotherapy.
Targeted Therapy Combinations
Patients with specific mutations (e.g., FLT3, IDH1/2)
Varies depending on the agent and combination
Requires molecular testing to identify eligible patients.
Investigational Therapies for Acute Myeloid Leukemia
The AML treatment landscape is rapidly evolving, with numerous investigational agents in clinical development. These therapies often target specific molecular vulnerabilities in leukemia cells. A comparison of these approaches provides context for where a novel agent like BAY-204 may fit.
Table 2: Selected Investigational Therapies for Acute Myeloid Leukemia
Drug Class
Target
Representative Drugs
Phase of Development (Highest)
Reported Efficacy (in specific populations)
Menin Inhibitors
Menin-KMT2A/MLL interaction
Ziftomenib, Bleximenib
Phase 1/2
Promising activity in patients with NPM1 mutations or KMT2A rearrangements.
BCL-2 Inhibitors
BCL-2
Venetoclax (approved, also investigational in new combinations)
Approved / Phase 3
High response rates in combination with hypomethylating agents or low-dose cytarabine.
FLT3 Inhibitors
FLT3
Gilteritinib, Quizartinib
Approved / Phase 3
Improved survival in patients with relapsed/refractory FLT3-mutated AML.
IDH1/2 Inhibitors
IDH1/IDH2
Ivosidenib, Enasidenib
Approved
Effective as monotherapy or in combination for patients with IDH1/2 mutations.
NK Cell Engagers
CD123
SAR443579
Phase 1/2
Early signals of anti-leukemic activity in relapsed/refractory AML.
CHK1 Inhibitors
CHK1
Investigational agents
Early Clinical Trials
Aims to enhance the efficacy of chemotherapy by disrupting DNA damage repair.
Experimental Protocols and Methodologies
While specific protocols for a BAY-204 Phase 1 trial are not public, a typical Phase 1 study in AML would involve the following key components:
Study Design
Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). This is often done using a 3+3 design or a more adaptive model.
Dose Expansion: Once the RP2D is identified, a larger cohort of patients is treated at that dose to further evaluate safety, tolerability, and preliminary efficacy.
Key Assessments
Safety and Tolerability: Monitoring and grading of adverse events (AEs) and serious adverse events (SAEs) according to standardized criteria (e.g., CTCAE).
Pharmacokinetics (PK): Measuring the absorption, distribution, metabolism, and excretion of the drug in the body.
Pharmacodynamics (PD): Assessing the biological effects of the drug on its target (e.g., inhibition of CSNK1α activity in leukemia cells).
Preliminary Efficacy: Evaluating anti-leukemic activity through measures such as complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and overall response rate (ORR).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of CSNK1α inhibition and a general workflow for a Phase 1 clinical trial in AML.
Caption: Proposed signaling pathway of BAY-204 in AML cells.
Caption: Generalized workflow for a Phase 1 clinical trial in AML.
Conclusion
BAY-204 represents a novel therapeutic approach for AML by targeting CSNK1α. While awaiting the public release of Phase 1 clinical trial data, the preclinical rationale suggests a promising mechanism of action. A thorough understanding of the current standard of care and the landscape of other investigational agents is crucial for contextualizing the potential role of BAY-204 in the future treatment of AML. Further clinical investigation is necessary to determine its safety, efficacy, and optimal placement in the therapeutic armamentarium against this challenging disease.
A Meta-Analysis of Emerging GPC3-Targeted Therapies in Oncology
For Immediate Release In the rapidly evolving landscape of oncology, Glypican-3 (GPC3) has emerged as a promising therapeutic target, particularly for hepatocellular carcinoma (HCC). This report provides a comparative me...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
In the rapidly evolving landscape of oncology, Glypican-3 (GPC3) has emerged as a promising therapeutic target, particularly for hepatocellular carcinoma (HCC). This report provides a comparative meta-analysis of Bayer's investigational compound, BAY 3547926 (225Ac-GPC3), and two other leading GPC3-targeted therapies in clinical development: AstraZeneca's AZD9793 and Eureka Therapeutics' ECT204. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and a visual representation of the therapeutic mechanisms.
Executive Summary
BAY 3547926 is a targeted alpha therapy leveraging the potent cell-killing ability of Actinium-225 conjugated to a GPC3-targeting antibody. Preclinical data demonstrates its high affinity and specificity for GPC3, leading to significant tumor growth inhibition and complete tumor regression in animal models.[1][2][3] It is currently in a Phase I clinical trial (BANTAM-01).
AZD9793 is a first-in-class CD8-guided T-cell engager (TCE) designed to redirect the patient's own immune system to attack GPC3-expressing tumor cells.[4][5] This trispecific antibody is being evaluated in the RHEA-1 Phase I/II clinical trial.
ECT204 is an ARTEMIS® T-cell therapy, representing a next-generation cellular therapy approach. It is being investigated in the ARYA-3 Phase I/II clinical trial, which has advanced to its second phase.
While all three candidates show promise, they represent distinct therapeutic modalities with different mechanisms of action, as detailed in this report. Direct comparative clinical data is not yet available as all three are in early-stage clinical development.
Comparative Data on GPC3-Targeted Therapies
The following tables summarize the available data for BAY 3547926, AZD9793, and ECT204. Due to the early stage of clinical development, quantitative clinical efficacy and safety data are limited.
Table 1: Overview of GPC3-Targeted Therapies
Compound
Company
Therapeutic Modality
Mechanism of Action
Target Indication
Clinical Trial
BAY 3547926 (225Ac-GPC3)
Bayer
Targeted Alpha Therapy (TAT)
GPC3-targeting antibody delivers Actinium-225, inducing DNA double-strand breaks in cancer cells.
Advanced Hepatocellular Carcinoma (HCC)
BANTAM-01 (Phase I)
AZD9793
AstraZeneca
T-Cell Engager (TCE)
Trispecific antibody that binds to GPC3 on tumor cells and CD8 on T-cells, activating T-cell-mediated cytotoxicity.
Advanced or Metastatic HCC
RHEA-1 (Phase I/II)
ECT204
Eureka Therapeutics
ARTEMIS® T-Cell Therapy
Autologous T-cells engineered with GPC3-targeting ARTEMIS® T-cell receptors (AbTCR).
Advanced GPC3-positive HCC
ARYA-3 (Phase I/II)
Table 2: Preclinical Efficacy of BAY 3547926
Parameter
Finding
Source
In Vitro
Induced DNA double-strand breaks and selectively reduced cell viability in GPC3-expressing HCC cell lines.
In Vivo (Xenograft Models)
High tumor accumulation with low uptake and fast clearance in normal organs.
Significantly inhibited tumor growth in a dose- and GPC3-expression-dependent manner.
In an orthotopic HCC model, led to a marked reduction of serum alpha-fetoprotein levels and induced complete tumor regression.
Table 3: Clinical Trial Design Overview
Trial Identifier
Compound
Phase
Primary Endpoints
Patient Population
NCT06764316 (BANTAM-01)
BAY 3547926
I
Safety and tolerability.
Patients with advanced HCC expressing GPC3.
NCT06795022 (RHEA-1)
AZD9793
I/II
Safety, tolerability, and objective response rate.
Adults with GPC3+ advanced or metastatic HCC who have received prior systemic treatment.
NCT04864054 (ARYA-3)
ECT204
I/II
Safety and preliminary efficacy.
Adult subjects with GPC3-positive HCC who have failed or not tolerated at least two prior systemic agents.
Experimental Protocols and Methodologies
Detailed experimental protocols for the preclinical and clinical studies are crucial for the interpretation and replication of the findings. Below are summaries of the methodologies employed for each compound based on available information.
BAY 3547926 (225Ac-GPC3) Preclinical Studies
In Vitro Cytotoxicity Assays: The cytotoxic potential of BAY 3547926 was evaluated using assays such as the MTT assay. This method measures the metabolic activity of cells, which is indicative of cell viability. GPC3-expressing HCC cell lines were incubated with varying concentrations of the compound, and cell viability was assessed to determine the dose-dependent cytotoxic effect.
DNA Double-Strand Break Analysis: The induction of DNA double-strand breaks, a key mechanism of alpha-particle therapy, was demonstrated by detecting increased levels of γH2AX in a subcutaneous xenograft HCC tumor model.
Animal Models: In vivo studies were conducted using human HCC xenograft models in mice. These models involved the subcutaneous or orthotopic implantation of GPC3-positive HCC cells.
Biodistribution Studies: To assess the tumor-targeting specificity and clearance from normal tissues, an imaging surrogate, 89Zr-GPC3, was used. PET imaging was performed at multiple time points to measure the whole-body biodistribution.
AZD9793 Preclinical and Clinical Protocol Design
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays: The potency of AZD9793 in mediating T-cell killing of tumor cells was assessed using TDCC assays. This involved co-culturing GPC3-expressing HCC cell lines with human T-cells in the presence of AZD9793 and measuring tumor cell lysis.
Cytokine Release Assays: To evaluate the potential for cytokine release syndrome (CRS), the levels of various cytokines were measured in the supernatant of the TDCC assays.
RHEA-1 Clinical Trial Protocol (NCT06795022): This is a Phase I/II, open-label, multicenter study in adults with GPC3-positive advanced or metastatic HCC. The trial includes dose-escalation and dose-expansion phases. Patients must have at least one measurable lesion and have received at least one prior line of systemic therapy.
ECT204 Clinical Protocol Design
T-Cell Manufacturing: ECT204 is an autologous therapy where a patient's T-cells are collected via leukapheresis. These cells are then genetically modified ex vivo to express the anti-GPC3 ARTEMIS® T-cell receptors before being infused back into the patient.
ARYA-3 Clinical Trial Protocol (NCT04864054): This is an open-label, dose-escalation (Phase I) and dose-expansion (Phase II) multicenter trial. It enrolls adult patients with GPC3-positive advanced HCC who have not responded to or tolerated at least two prior systemic treatments. The Phase I portion has been completed, and the trial is now in the Phase II expansion phase.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and therapeutic workflows of BAY 3547926, AZD9793, and ECT204.
BAY 3547926 targets GPC3, delivering alpha particles to induce DNA damage and apoptosis.
AZD9793 links T-cells to tumor cells, causing T-cell activation and tumor lysis.
Information Not Found: Proper Disposal Procedures for BAY-204
Crucial safety information regarding the proper disposal of the specific compound "BAY-204" could not be located in the public domain. Searches for "BAY-204 proper disposal procedures," "BAY-204 safety data sheet," and r...
Author: BenchChem Technical Support Team. Date: November 2025
Crucial safety information regarding the proper disposal of the specific compound "BAY-204" could not be located in the public domain. Searches for "BAY-204 proper disposal procedures," "BAY-204 safety data sheet," and related terms did not yield a specific Safety Data Sheet (SDS) or any official handling and disposal protocols for a substance identified as BAY-204.
It is imperative for the safety of researchers, scientists, and drug development professionals that the specific Safety Data Sheet (SDS) provided by the manufacturer of any chemical be consulted before handling or disposal. An SDS contains critical information tailored to the specific compound, including its hazards, necessary personal protective equipment (PPE), and detailed procedures for safe disposal.
Attempting to extrapolate disposal procedures from other, similarly named compounds (e.g., "BAY-069" or "(+/-)-Bay K 8644") would be highly inappropriate and dangerous. Chemical properties and associated risks can vary significantly between different molecules, even with similar names.
Therefore, this document cannot provide the requested essential safety and logistical information, including operational and disposal plans for BAY-204. Without the specific SDS, it is impossible to generate the required tables of quantitative data, detailed experimental protocols for disposal, or a relevant signaling pathway diagram.
For the safe handling and disposal of BAY-204, it is essential to:
Locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for BAY-204.
Follow all institutional and local environmental regulations for chemical waste disposal.
Adherence to the specific guidelines outlined in the official SDS is the only way to ensure the safety of laboratory personnel and compliance with regulatory requirements.
Handling
Essential Safety and Handling of BAY-204: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like BAY-204, a selective ATP-competitive inhibitor of Casein Kinase 1α...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like BAY-204, a selective ATP-competitive inhibitor of Casein Kinase 1α (CK1α). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
BAY-204 is a valuable tool in research, particularly in the study of acute myeloid leukemia (AML).[1][2][3] Adherence to proper handling procedures is critical to mitigate risks associated with this potent kinase inhibitor.
Personal Protective Equipment (PPE)
Due to the potent nature of BAY-204 and similar kinase inhibitors, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling BAY-204.
• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provides a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.
This table is based on best practices for handling potent, biologically active small molecules and cytotoxic compounds in a laboratory setting.[4][5]
Experimental Protocols: Handling and Storage
A systematic approach is essential to minimize exposure and ensure the integrity of BAY-204.
Receiving and Storage:
Upon receipt, immediately inspect the container for any signs of damage or leakage.
BAY-204 should be stored under the conditions specified by the supplier to maintain its stability. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, sealed from moisture and light.
Weighing and Solution Preparation:
All handling of solid BAY-204 and the preparation of solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Use dedicated spatulas and weighing boats. After use, clean all equipment with an appropriate solvent (e.g., 70% ethanol).
When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.
Labeling:
Clearly label all vials containing BAY-204 with the compound name, CAS number (2468784-57-6), concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste materials contaminated with BAY-204 must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions containing BAY-204 should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
Logical Workflow for Handling BAY-204
Caption: Logical workflow for the safe handling and disposal of BAY-204.
By adhering to these safety protocols and operational plans, researchers can confidently work with BAY-204 while minimizing risks and ensuring a safe and productive laboratory environment.